Technical Documentation Center

6-Amino-6-deoxy-D-fructose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-6-deoxy-D-fructose
  • CAS: 74004-39-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Amino-6-deoxy-D-fructose: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of 6-Amino-6-deoxy-D-fructose, a pivotal amino sugar in synthetic chemistry and drug development. We will delve into its core structural features, elucidate its comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Amino-6-deoxy-D-fructose, a pivotal amino sugar in synthetic chemistry and drug development. We will delve into its core structural features, elucidate its complex stereochemistry, outline validated synthetic pathways, and explore its significance for researchers in metabolic diseases and oncology.

Core Molecular Architecture and Stereochemistry

6-Amino-6-deoxy-D-fructose is a monosaccharide derivative where the primary hydroxyl group at the C6 position of D-fructose is substituted with an amino group. This seemingly simple modification introduces unique chemical properties while retaining the fundamental stereochemical scaffold of the parent sugar, making it a valuable building block for complex carbohydrate synthesis.[1]

Open-Chain (Acyclic) Form

In its linear form, 6-Amino-6-deoxy-D-fructose is a keto-amino-hexose. The structure is defined by a six-carbon backbone with a ketone functional group at the C2 position, an amino group at the C6 position, and specific stereochemical configurations at the chiral centers (C3, C4, and C5) inherited from its parent, D-fructose.

The IUPAC name for the open-chain structure is (3S,4R,5R)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one . This nomenclature precisely defines the spatial arrangement of each substituent.

Diagram: Fischer Projection of 6-Amino-6-deoxy-D-fructose

G CHO_top CH₂OH C2 C=O CHO_top->C2 C3_center C2->C3_center C4_center C3_center->C4_center OH3 OH C3_center->OH3 C5_center C4_center->C5_center H4 H C4_center->H4 CH2NH2_bottom CH₂NH₂ C5_center->CH2NH2_bottom OH5 OH C5_center->OH5 H3 H H3->C3_center OH4 OH OH4->C4_center H5 H H5->C5_center C1_label C1 C2_label C2 C3_label C3 C4_label C4 C5_label C5 C6_label C6

Caption: Fischer projection illustrating the D-configuration.

Cyclic Hemiketal Forms: An Equilibrium in Solution

Like its parent sugar, 6-Amino-6-deoxy-D-fructose exists in aqueous solution as an equilibrium mixture of its open-chain form and several cyclic hemiketal structures.[2] These rings form via intramolecular nucleophilic attack of a hydroxyl oxygen onto the electrophilic C2 ketone. This cyclization creates a new chiral center at C2, known as the anomeric carbon, giving rise to two distinct stereoisomers, or anomers, designated α and β.

  • Furanose Rings (Five-Membered): Formed by the attack of the C5-hydroxyl group on the C2 ketone.

  • Pyranose Rings (Six-Membered): Formed by the attack of the C6-hydroxyl group on the C2 ketone.[3] In the case of 6-amino-6-deoxy-D-fructose, the cyclization to a pyranose form would involve the C5-hydroxyl, as the C6-hydroxyl is replaced. However, standard fructose cyclization involves the C6-OH for the pyranose form. For D-fructose itself, the equilibrium mixture is dominated by the β-fructopyranose (70%) and β-fructofuranose (23%) forms.[2] A similar, though not identical, distribution is expected for this amino derivative.

Diagram: Cyclization of 6-Amino-6-deoxy-D-fructose

Caption: Equilibrium between open-chain and cyclic forms.

Stereochemical Configuration Summary

The identity and biological function of carbohydrate derivatives are dictated by their stereochemistry. The "D-" designation refers to the configuration of the chiral center furthest from the carbonyl group (C5), which is analogous to D-glyceraldehyde.

Chiral CenterConfigurationJustification
C3 SInherited from the D-fructose backbone.
C4 RInherited from the D-fructose backbone.
C5 RInherited from the D-fructose backbone. Defines the "D-" configuration.
C2 (Anomeric) R or SBecomes a chiral center upon cyclization, forming α and β anomers.

Synthesis and Characterization Protocols

The synthesis of 6-Amino-6-deoxy-D-fructose is a multi-step process that requires careful control of protecting groups and reaction conditions to ensure regioselectivity at the C6 position.

Validated Chemical Synthesis Workflow

A common and effective strategy proceeds from D-fructose via selective activation of the primary C6 hydroxyl, followed by substitution and reduction. This pathway is well-established for modifying the C6 position of hexoses.[4][5]

Step 1: Protection of C1, C2, C3, and C4 Hydroxyls

  • Rationale: To prevent unwanted side reactions, the more reactive hydroxyl groups must be protected. Acetal formation is a common strategy. For instance, reacting D-fructose with acetone in the presence of an acid catalyst (e.g., H₂SO₄) can form di-O-isopropylidene fructose, leaving the C6 hydroxyl accessible.

  • Protocol:

    • Suspend D-fructose in anhydrous acetone.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the acid, filter, and concentrate the solution to obtain the protected fructose derivative.

Step 2: Activation of the C6-Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. It must be converted into a better one, typically a sulfonate ester like a tosylate or mesylate, to facilitate nucleophilic substitution.

  • Protocol:

    • Dissolve the protected fructose in a suitable solvent like pyridine.[5]

    • Cool the solution in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

    • Allow the reaction to proceed until completion.

    • Work up the reaction by quenching with water and extracting the product.

Step 3: Nucleophilic Substitution with Azide

  • Rationale: The azide ion (N₃⁻) is an excellent nucleophile for displacing the tosylate group. The resulting azide is stable and can be cleanly reduced to an amine in a subsequent step.

  • Protocol:

    • Dissolve the C6-tosylated intermediate in a polar aprotic solvent such as DMF.

    • Add sodium azide (NaN₃).

    • Heat the reaction mixture (e.g., to 80-100 °C) to drive the SN2 reaction to completion.

    • After cooling, extract the azido product.

Step 4: Reduction of the Azide to an Amine

  • Rationale: The azide group is efficiently and cleanly reduced to a primary amine. Common methods include catalytic hydrogenation (H₂/Pd-C) or reduction with reagents like sodium borohydride (NaBH₄).[4]

  • Protocol (using NaBH₄):

    • Dissolve the azido intermediate in a protic solvent like ethanol or a mixture with water.

    • Add sodium borohydride in portions.

    • Stir until the reduction is complete (monitored by IR spectroscopy - disappearance of the azide peak).

    • Isolate the amino product.

Step 5: Deprotection

  • Rationale: The final step is the removal of the protecting groups to yield the target molecule.

  • Protocol:

    • Treat the protected amino sugar with a dilute acid (e.g., aqueous trifluoroacetic acid or HCl) to hydrolyze the acetal groups.

    • Purify the final product, 6-Amino-6-deoxy-D-fructose, often as a hydrochloride salt, using techniques like ion-exchange chromatography.

Diagram: Chemical Synthesis Workflow

G start D-Fructose protect Protection (e.g., Isopropylidene) start->protect activate C6-OH Activation (e.g., Tosylation) protect->activate substitute Azide Substitution (NaN₃) activate->substitute reduce Azide Reduction (e.g., NaBH₄) substitute->reduce deprotect Deprotection (Acid Hydrolysis) reduce->deprotect end_product 6-Amino-6-deoxy- D-fructose deprotect->end_product

Caption: A general workflow for the chemical synthesis.

Enzymatic Synthesis Approaches

Chemoenzymatic methods offer high specificity and milder reaction conditions. While a direct one-step synthesis is not common, enzymes involved in the biosynthesis of 6-deoxyhexoses in bacteria present a promising field of research.[6] Pathways involving enzymes like dTDP-glucose 4,6-dehydratase and subsequent reductases and transaminases could be engineered for the production of amino sugars.[7] Fructose-6-phosphate aldolase (FSA) has also been explored for its tolerance of various substrates in synthesizing iminocyclitols, highlighting the potential of aldolases in this area.[8]

Applications in Research and Drug Development

6-Amino-6-deoxy-D-fructose is more than a chemical curiosity; it is a strategic intermediate in the development of novel therapeutics and research tools.

Intermediate for Complex Carbohydrate Synthesis

The compound serves as a key precursor for synthesizing oligosaccharides and polysaccharides with modified properties.[1] The presence of the amino group allows for further chemical modifications, such as N-acetylation or conjugation to other molecules, which is fundamental in glycobiology and the development of carbohydrate-based drugs.[9]

Probing Carbohydrate Metabolism

This amino sugar can be used as a research tool to study carbohydrate metabolism.[1] Its structural similarity to fructose allows it to interact with sugar transporters and enzymes, but the C6 modification can alter its metabolic fate, providing insights into enzyme specificity and metabolic pathways.

A prime example is the development of its fluorinated analog, 6-Deoxy-6-[18F]fluoro-D-fructose ([18F]FDF). This radiolabeled tracer is used in Positron Emission Tomography (PET) to image tumors that overexpress the GLUT5 fructose transporter, a transporter for which the common PET tracer [18F]FDG is not a substrate.[10] This demonstrates the diagnostic potential of C6-modified fructose scaffolds.

Foundation for Drug Discovery

6-Amino-6-deoxy-D-fructose is a valuable starting material for developing drugs targeting metabolic disorders, diabetes, and cancer.[] The amino sugar core is found in many natural products with antibiotic or enzymatic inhibitory activity. For instance, its glucose analog, 6-Amino-6-deoxy-D-glucose, has been studied for its role in irreversible enzyme inhibition.[12] Synthetic efforts can produce novel iminocyclitols and other glycomimetics that act as potent and specific inhibitors of glycosidases or other carbohydrate-processing enzymes, which are therapeutic targets in several diseases.

Conclusion

6-Amino-6-deoxy-D-fructose is a structurally and stereochemically rich molecule. Its synthesis, while requiring a multi-step, protection-dependent approach, is well-established and provides access to a versatile chemical building block. Its significance extends from fundamental studies of carbohydrate metabolism to the forefront of drug discovery, where it serves as a scaffold for developing targeted diagnostics and therapeutics for cancer and metabolic diseases. The insights provided in this guide equip researchers with the foundational knowledge to leverage this important amino sugar in their scientific pursuits.

References

  • National Center for Biotechnology Information. (2011). 6-Deoxy-6-[18F]fluoro-D-fructose. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Zhang, L., et al. (2019). Further insight for the synthesis of 6‐amino‐6‐deoxy amylose. Starch - Stärke. Retrieved from [Link]

  • Ohta, T., et al. (2010). Synthesis of β-D-fructopyranosyl-(2→6)-D-glucopyranose from D-glucose and D-fructose by a thermal treatment. Journal of Applied Glycoscience. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1.6: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). D-Fructose (PAMDB000167). Retrieved from [Link]

  • Islam, S. T., & Lam, J. S. (2013). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose.... Retrieved from [Link]

  • ResearchGate. (2006). d -Fructose-6-Phosphate Aldolase-Catalyzed One-Pot Synthesis of Iminocyclitols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-6-deoxyglucopyranose. PubChem Compound Database. Retrieved from [Link]

  • Madaras, Sz., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Interconversions between open-chain and cyclic forms of d-fructose. Retrieved from [Link]

Sources

Exploratory

Biological Significance & Chemo-Enzymatic Utility of 6-Amino-6-deoxy-D-fructose

Executive Summary 6-Amino-6-deoxy-D-fructose (6-ADF) represents a pivotal "gateway intermediate" in carbohydrate chemistry and metabolic engineering. Unlike stable monosaccharides, 6-ADF is a transient, reactive amino-ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-6-deoxy-D-fructose (6-ADF) represents a pivotal "gateway intermediate" in carbohydrate chemistry and metabolic engineering. Unlike stable monosaccharides, 6-ADF is a transient, reactive amino-ketose that serves as the immediate acyclic precursor to iminosugars —specifically the piperidine alkaloids 1-Deoxynojirimycin (1-DNJ) and 1-Deoxymannojirimycin (1-DMJ) .

For drug development professionals, 6-ADF is not merely a metabolite; it is a versatile chiral synthon . Its biological significance lies in its spontaneous intramolecular cyclization, a mechanism exploited by both Morus (mulberry) plants for defense and by biopharmaceutical engineers to synthesize broad-spectrum glycosidase inhibitors used in treating lysosomal storage diseases (e.g., Gaucher’s disease) and type 2 diabetes.

This guide details the structural dynamics, enzymatic synthesis, and conversion protocols of 6-ADF, moving beyond basic definitions to actionable experimental strategies.

Structural Dynamics: The Cyclization Trap

To work with 6-ADF, one must understand its inherent instability. It does not exist primarily as an open-chain ketone in solution. Instead, it undergoes a rapid, reversible intramolecular nucleophilic attack where the C6-amine targets the C2-ketone.

The Equilibrium Triad

In aqueous solution, 6-ADF exists in a dynamic equilibrium dominated by the cyclic imine form (dehydropiperidine). This creates a "Cyclization Trap" that drives the reaction forward but complicates isolation.

  • Form A (Open Chain): 6-Amino-6-deoxy-D-fructose.[1][] Reactive ketone, susceptible to polymerization.

  • Form B (Cyclic Imine): 2-hydroxy-1,2-dehydropiperidine. The thermodynamically favored intermediate.

  • Form C (Reduced Product): Upon reduction (biological or chemical), it yields 1-DNJ or 1-DMJ.

Stereochemical Implications

The reduction of the cyclic imine determines the final drug pharmacophore.

  • Mannojirimycin (Mannose-configuration): Result of hydride attack from the re-face.

  • Nojirimycin (Glucose-configuration): Result of hydride attack from the si-face.

Technical Insight: In non-enzymatic chemical reduction (e.g., NaBH₄), 1-Deoxymannojirimycin (1-DMJ) is often the major product due to the steric preference of the intermediate. Accessing the gluco-configured 1-DNJ (the more potent glucosidase inhibitor) often requires specific stereoselective hydrogenation or enzymatic reduction.

Biosynthetic & Chemo-Enzymatic Relevance[1][3][4]

The Transketolase (TK) Route

For researchers synthesizing iminosugar libraries, the Transketolase (TK) mediated pathway is the gold standard. TK (EC 2.2.1.1) is a Thiamine Diphosphate (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit.

Why TK?

  • Stereocontrol: TK sets the stereochemistry at the new C3 and C4 chiral centers (D-threo configuration).

  • Atom Economy: It utilizes Lithium Hydroxypyruvate (Li-HPA) as a donor, which decarboxylates to render the reaction irreversible.

  • Acceptor Versatility: TK accepts non-phosphorylated aldehydes, such as 4-amino-2-hydroxybutanal , to generate the 6-ADF skeleton directly.

Visualizing the Pathway

The following diagram illustrates the flow from enzymatic ligation to spontaneous cyclization.

G HPA Li-Hydroxypyruvate (Donor) TK Transketolase (Enzyme) HPA->TK Acceptor 4-Amino-Aldehyde (Acceptor) Acceptor->TK Intermediate 6-Amino-6-deoxy- D-fructose (6-ADF) (Open Chain) TK->Intermediate C-C Bond Formation + CO2 release Imine Cyclic Imine (Dehydropiperidine) Intermediate->Imine Spontaneous Cyclization DNJ 1-Deoxynojirimycin (Gluco-config) Imine->DNJ Reduction (Stereoselective) DMJ 1-Deoxymannojirimycin (Manno-config) Imine->DMJ Reduction (Non-selective)

Caption: The Transketolase-mediated synthesis of 6-ADF and its bifurcation into diastereomeric iminosugars.

Therapeutic Implications: The "Why"

6-ADF is not the drug; it is the precursor to the drug. Its biological significance is defined by the activity of its stable derivatives.

Glycosidase Inhibition Mechanism

The cyclic derivatives of 6-ADF (1-DNJ/1-DMJ) mimic the oxocarbenium ion transition state of glycosidic bond hydrolysis.

  • Diabetes (Type 2): Derivatives like Miglitol (N-hydroxyethyl-1-DNJ) inhibit

    
    -glucosidases in the gut, delaying carbohydrate digestion and blunting post-prandial glucose spikes.
    
  • Lysosomal Storage Diseases: 1-DNJ derivatives act as pharmacological chaperones . They bind to unstable, misfolded lysosomal enzymes (e.g., glucocerebrosidase in Gaucher's) in the ER, stabilizing them enough to be trafficked to the lysosome, where the high concentration of substrate displaces the inhibitor.

Antiviral Activity

6-ADF derived iminosugars inhibit ER-resident


-glucosidases required for the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Hepatitis C). Without proper glycosylation, the virus cannot assemble or is rendered non-infectious.

Experimental Protocol: Chemo-Enzymatic Synthesis

Objective: One-pot synthesis of 1-Deoxymannojirimycin/1-Deoxynojirimycin via in situ generation of 6-ADF.

Safety: Lithium hydroxypyruvate is a solid; handle with care. 4-aminobutanal derivatives are unstable and often generated in situ.

Reagents & Equipment
  • Enzyme: Transketolase (TK) from E. coli or S. cerevisiae (commercially available or overexpressed).

  • Donor: Lithium Hydroxypyruvate (Li-HPA).

  • Acceptor Precursor: Cbz-protected 3-amino-2-hydroxypropanal (or similar C4 synthons).

  • Cofactors: Thiamine Pyrophosphate (TPP),

    
    .
    
  • Analysis: HPLC-ELSD or HPAEC-PAD.

Step-by-Step Workflow
Phase 1: Enzymatic Assembly (Formation of 6-ADF)
  • Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 2.4 mM

    
     and 2.4 mM TPP.
    
  • Substrate Mix: Dissolve Li-HPA (1.2 eq) and the aldehyde acceptor (1.0 eq, ~50 mM final conc) in the buffer.

  • Initiation: Add Transketolase (20-50 U/mmol substrate).

  • Incubation: Incubate at 25°C with mild agitation. Monitor pH and adjust to 7.5 using 1M NaOH (the reaction consumes protons/releases

    
    ).
    
    • Checkpoint: Monitor consumption of HPA via HPLC. Reaction is usually complete in 24-48 hours.

    • Result: The solution now contains 6-Amino-6-deoxy-D-fructose (in equilibrium with its imine).

Phase 2: Chemical Reduction & Deprotection
  • Hydrogenation: Transfer the reaction mixture to a pressure vessel.

  • Catalyst: Add Pd/C (10% w/w).

  • Reduction: Pressurize with

    
     (50 psi) and stir for 24 hours. This step simultaneously removes Cbz protecting groups (if used) and reduces the C=N imine bond.
    
    • Note: For stereoselectivity towards 1-DNJ, specific enzymatic reductases (Imine Reductases - IREDs) can be used instead of Pd/C.

  • Purification: Filter catalyst. Purify via cation exchange chromatography (Dowex 50W-X8,

    
     form). Elute with 0.5 M 
    
    
    
    .
Data Summary Table: Stereochemical Outcomes
Reduction MethodMajor ProductConfigurationYield (Approx)

/ Pd/C
1-Deoxymannojirimycin (1-DMJ)Mannose (C2-epimer)60-80%

(0°C)
1-Deoxymannojirimycin (1-DMJ)Mannose (C2-epimer)>85%
Biocatalytic (IRED) 1-Deoxynojirimycin (1-DNJ)GlucoseVariable*

*Requires screening of specific Imine Reductases.

Protocol Visualization

The following diagram outlines the logical flow of the experimental protocol, highlighting critical control points.

Protocol Start Start: Substrate Prep (Li-HPA + Acceptor) EnzStep Add Transketolase + TPP/Mg++ (pH 7.5, 25°C, 24h) Start->EnzStep Check Checkpoint: HPLC Analysis (Confirm HPA consumption) EnzStep->Check Cyclize In Situ Cyclization (Formation of Imine) Check->Cyclize Pass Reduce Hydrogenation (H2, Pd/C) (Reduction + Deprotection) Cyclize->Reduce Purify Cation Exchange (Dowex 50W, NH4OH elution) Reduce->Purify End Final Product: Pure Iminosugar Purify->End

Caption: Step-by-step chemo-enzymatic workflow for processing 6-ADF intermediates.

References

  • Biomimetic Synthesis of Iminosugars: Hecquet, L., et al. (1996). Chemo-enzymatic synthesis of 1-deoxynojirimycin and 1-deoxymannojirimycin from dihydroxyacetone phosphate. Source: Tetrahedron.

  • Transketolase Mechanism & Application: Fessner, W. D. (1998). Enzymatic C-C bond formation in asymmetric synthesis. Source: Current Opinion in Chemical Biology.

  • Biosynthesis in Mulberry (Morus): Nakagawa, A., et al. (2010). Biosynthesis of 1-deoxynojirimycin in Commelina communis: A difference in the route from that in Morus alba. Source: Phytochemistry.[3]

  • Pharmacological Chaperones: Fan, J. Q. (2003). A contradictory treatment for lysosomal storage disorders: inhibitors enhance mutant enzyme activity. Source: Trends in Pharmacological Sciences.

  • Stereoselective Synthesis: Charmantray, F., et al. (2009). Transketolase-catalyzed synthesis of polyols and aminopolyols. Source: Journal of Molecular Catalysis B: Enzymatic.

Sources

Foundational

Discovery and natural occurrence of aminosugars

Executive Summary This technical guide provides a comprehensive analysis of aminosugars, ranging from their fundamental biosynthetic origins to their critical role in modern drug development. While ubiquitous hexosamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of aminosugars, ranging from their fundamental biosynthetic origins to their critical role in modern drug development. While ubiquitous hexosamines like Glucosamine (GlcN) and Galactosamine (GalN) serve as structural pillars in mammalian glycosaminoglycans (GAGs), the "rare" aminosugars found in bacterial secondary metabolites (e.g., Desosamine , Mycaminose ) are potent determinants of pharmacological activity. This document synthesizes the biosynthetic logic of these molecules, details a validated extraction-analysis workflow, and explores their application in glycoengineering.

Natural Occurrence & Chemical Diversity[1]

Aminosugars are carbohydrates where a hydroxyl group is replaced by an amino group.[1] Their occurrence spans all domains of life, yet their functional roles diverge significantly between eukaryotic structural biology and prokaryotic chemical warfare.

The Ubiquitous Hexosamines

In mammals, aminosugars are primarily structural. They exist as


-acetylated derivatives within the extracellular matrix.
  • 
    -D-Glucosamine (GlcN):  The monomeric unit of chitin (crustaceans/fungi) and the deacetylated backbone of chitosan. In mammals, it forms the disaccharide repeats of Heparan Sulfate and Hyaluronic Acid.
    
  • 
    -D-Galactosamine (GalN):  A stereoisomer of GlcN (C4 epimer), essential for Chondroitin Sulfate and Dermatan Sulfate.
    
  • Sialic Acids (e.g., Neu5Ac): A family of 9-carbon aminosugars capping glycan chains, critical for cell-cell recognition and viral entry (e.g., Influenza Hemagglutinin binding).

The "Rare" Antibiotic Aminosugars

Bacterial secondary metabolites, particularly from Streptomyces species, contain highly deoxygenated and methylated aminosugars. These residues are not merely structural; they often provide the specific hydrogen bonding required for antibiotic binding to the bacterial ribosome.

Table 1: Functional Diversity of Rare Aminosugars in Antibiotics

AminosugarParent Antibiotic ClassStructural FeatureMechanism of Action Role
D-Desosamine Macrolides (Erythromycin)3,4,6-trideoxy-3-dimethylaminoBinds to 23S rRNA in 50S ribosome; blocks peptide exit tunnel [1].
D-Mycaminose Macrolides (Tylosin)3,6-dideoxy-3-dimethylaminoProvides basicity for ribosomal affinity; precursor to desosamine in some pathways.
L-Daunosamine Anthracyclines (Doxorubicin)2,3,6-trideoxy-3-aminoIntercalates DNA; stabilizes the drug-DNA complex via the amino group.
Perosamine Lipopolysaccharides (LPS)4-amino-4,6-dideoxyAntigenic determinant in Vibrio cholerae O1 antigen.

Biosynthetic Mechanistics

Understanding the biosynthesis of these sugars is prerequisite for "glycodiversification"—the engineering of novel antibiotics by swapping sugar moieties.

The Hexosamine Biosynthetic Pathway (HBP)

The standard pathway in eukaryotes and bacteria converts Fructose-6-Phosphate to UDP-GlcNAc , the universal donor for glycosylation.

  • Key Enzyme: Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting step, introducing the nitrogen atom from glutamine.

Biosynthesis of Rare Deoxy-Aminosugars (TDP-Desosamine)

Unlike the HBP, rare aminosugars are derived from TDP-Glucose (thymidine diphosphate glucose) via a complex series of radical-mediated reductions and transaminations. The biosynthesis of TDP-D-Desosamine in Streptomyces venezuelae represents a pinnacle of enzymatic complexity, utilizing a Radical SAM (S-adenosylmethionine) enzyme for deoxygenation.

Mechanistic Insight: The C4-deoxygenation step, catalyzed by DesI (PLP-dependent aminotransferase) and DesII (Radical SAM), is unique. DesII uses a [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom to facilitate reduction, a mechanism distinct from standard NAD(P)H reductions [2].[2]

DesosamineBiosynthesis cluster_legend Legend TDP_Glc TDP-Glucose DesIV DesIV (Dehydratase) TDP_Glc->DesIV TDP_4K6D TDP-4-keto-6-deoxy-Glc DesI_II DesI / DesII (Transamination & Radical Reduction) TDP_4K6D->DesI_II TDP_3K TDP-3-keto-4,6-dideoxy-Glc DesV_VI DesV / DesVI (Methylation) TDP_3K->DesV_VI TDP_Desosamine TDP-D-Desosamine DesIII DesIII (Synthase) DesIV->TDP_4K6D -H2O DesI_II->TDP_3K PLP + SAM (Radical Mechanism) DesV_VI->TDP_Desosamine 2 x SAM (N,N-dimethylation) L1 Metabolite L2 Enzyme

Figure 1: Biosynthetic pathway of TDP-D-Desosamine. Note the critical Radical SAM step (DesII) required for deoxygenation at C3/C4.

Discovery & Analysis Protocols

The isolation of aminosugars from biological matrices (e.g., bacterial cell walls, glycoprotein hydrolysates) requires rigorous control over hydrolysis conditions to prevent the degradation of labile sugar rings (Maillard reactions).

Protocol: Acid Hydrolysis & HILIC-MS/MS Analysis

This protocol is designed for the absolute quantification of GlcN, GalN, and rare aminosugars from complex biological samples.

Objective: Release aminosugars from glycosidic linkages and quantify via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS).

Reagents:

  • 6 M Hydrochloric Acid (HCl), sequencing grade.

  • Internal Standard (IS):

    
    C
    
    
    
    -Glucosamine (isotopically stable).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Workflow:

  • Sample Preparation:

    • Lyophilize biological sample (1-10 mg).

    • Add 500 µL 6 M HCl to the sample in a vacuum hydrolysis tube.

    • Critical Step: Flush with Nitrogen (N

      
      ) for 30 seconds to remove oxygen and prevent oxidative degradation. Seal under vacuum.
      
  • Hydrolysis:

    • Incubate at 100°C for 4 hours .

    • Note: Neutral sugars (Glucose, Galactose) degrade rapidly under these conditions. If neutral sugar analysis is also required, use 2 M Trifluoroacetic acid (TFA) at 100°C for 4 hours, though aminosugar recovery will be lower [3].

  • Neutralization & Cleanup:

    • Cool sample to room temperature.

    • Evaporate HCl under a stream of N

      
       at 40°C until dry.
      
    • Reconstitute in 200 µL Mobile Phase A/B (50:50).

    • Spike with Internal Standard (

      
      C
      
      
      
      -GlcN) at 10 µM.
  • HILIC-MS/MS Analysis:

    • Column: Amide-HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Gradient: 90% B to 60% B over 10 minutes. Aminosugars are polar and elute later in HILIC mode.

    • Detection: Positive ESI MRM mode.

      • GlcN Transition: m/z 180.1

        
         72.1
        
      • GalN Transition: m/z 180.1

        
         84.1 (Distinguished by retention time and fragment ratio).
        

AnalysisWorkflow Sample Biological Sample (Lyophilized) Hydrolysis Acid Hydrolysis 6N HCl, 100°C, 4h (N2 Flush) Sample->Hydrolysis Break Glycosidic Bonds Evap Evaporation (N2 stream) Remove HCl Hydrolysis->Evap Prevent degradation Recon Reconstitution + Internal Standard (13C-GlcN) Evap->Recon Prepare for LC HILIC HILIC-MS/MS Analysis Amide Column, ESI+ Recon->HILIC Inject Data Quantification (MRM Transitions) HILIC->Data Analyze

Figure 2: Validated workflow for the extraction and mass spectrometric analysis of aminosugars.

References

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How macrolide antibiotics work. Trends in Biochemical Sciences, 43(9), 668-684. Link

  • Liu, H. W., & Thorson, J. S. (1994). Pathways and mechanisms in the biogenesis of novel deoxysugars. Annual Review of Microbiology, 48, 223-256. Link

  • Furlan, A. L., et al. (2018). Glycopeptide positive control for acid hydrolysis of glycoproteins to determine monosaccharide content.[3] Analytical Biochemistry. Link

  • Ledderhose, G. (1876). Über salzsaures Glycosamin. Berichte der deutschen chemischen Gesellschaft, 9(2), 1200-1201. (Historical Discovery Reference).

Sources

Exploratory

An In-depth Technical Guide to 6-Amino-6-deoxy-D-fructose: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Amino-6-deoxy-D-fructose, a structurally unique monosaccharide, is emerging as a molecule of significant interest in biomedical research and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-6-deoxy-D-fructose, a structurally unique monosaccharide, is emerging as a molecule of significant interest in biomedical research and drug development. As an analog of the naturally occurring sugar D-fructose, it provides a valuable chemical scaffold for the synthesis of novel therapeutic agents and molecular probes. Its strategic modification—the replacement of a hydroxyl group at the C-6 position with an amino group—imparts distinct chemical properties and biological activities. This guide offers a comprehensive overview of 6-Amino-6-deoxy-D-fructose, covering its chemical identity, synthesis, physicochemical properties, and its burgeoning applications in metabolic research, particularly in the context of diabetes, cancer, and other metabolic disorders.[][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical characteristics of 6-Amino-6-deoxy-D-fructose is paramount for its effective application in research and development.

Chemical Identifiers
IdentifierValueSource
CAS Number 676346-39-7[2]
Molecular Formula C6H13NO5[]
Molecular Weight 179.17 g/mol []
Synonyms D-Fructose, 6-amino-6-deoxy-[]
Physicochemical Properties

While specific experimental data for 6-Amino-6-deoxy-D-fructose is not extensively published, we can infer its properties from closely related compounds such as 6-Amino-6-deoxy-D-glucose and general principles of carbohydrate chemistry.

PropertyEstimated Value/DescriptionRationale/Reference
Appearance White to off-white crystalline solidBased on the appearance of similar amino sugars like 6-Amino-6-deoxy-D-glucopyranose hydrochloride.[3]
Solubility Soluble in waterThe presence of multiple hydroxyl groups and an amino group suggests high polarity and water solubility, similar to other simple sugars and amino sugars.[3]
Melting Point Likely to decompose upon heatingSimilar to other amino sugars, it is expected to have a high melting point with decomposition. For example, 6-Amino-6-deoxy-D-glucopyranose hydrochloride decomposes at 170-175 °C.[3]
pKa Estimated to be around 8.7The basicity of the primary amine is influenced by the electron-withdrawing effects of the neighboring hydroxyl groups. The pKa of a similar amino-cyclodextrin was found to be in this range.[4]

Synthesis of 6-Amino-6-deoxy-D-fructose

The synthesis of 6-Amino-6-deoxy-D-fructose is a multi-step process that typically starts from the readily available D-fructose. The key transformation is the selective introduction of an amino group at the C-6 position. A common and effective strategy involves the conversion of the primary hydroxyl group at C-6 to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired amine.

Synthetic Workflow

Synthesis_Workflow D_Fructose D-Fructose Protected_Fructose Protection of Hydroxyl Groups D_Fructose->Protected_Fructose e.g., Acetonide formation Activated_Fructose Activation of C-6 Hydroxyl Protected_Fructose->Activated_Fructose e.g., Tosylation, Mesylation Azido_Fructose Azide Substitution Activated_Fructose->Azido_Fructose NaN3 Amino_Fructose_Protected Reduction of Azide Azido_Fructose->Amino_Fructose_Protected e.g., H2, Pd/C or LiAlH4 Final_Product 6-Amino-6-deoxy-D-fructose (Deprotection) Amino_Fructose_Protected->Final_Product Acidic Hydrolysis

Caption: A generalized synthetic workflow for 6-Amino-6-deoxy-D-fructose.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative, field-proven methodology adapted from established procedures for the synthesis of related 6-amino sugars.[5][6]

Step 1: Protection of D-Fructose

  • Rationale: To prevent unwanted side reactions, the hydroxyl groups at positions other than C-6 must be protected. The formation of a di-acetonide is a common strategy for protecting the cis-diols in fructose.

  • Procedure:

    • Suspend D-fructose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the acid with a base (e.g., sodium bicarbonate).

    • Filter the mixture and concentrate the filtrate to obtain the protected fructose derivative.

Step 2: Activation of the C-6 Hydroxyl Group

  • Rationale: The primary hydroxyl group at C-6 is then converted into a good leaving group to facilitate nucleophilic substitution. Tosylation or mesylation are commonly employed for this purpose.

  • Procedure:

    • Dissolve the protected fructose in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

    • Allow the reaction to warm to room temperature and stir until completion (TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the activated intermediate.

Step 3: Azide Substitution

  • Rationale: The activated C-6 position undergoes an SN2 reaction with sodium azide to introduce the azide functionality.

  • Procedure:

    • Dissolve the activated fructose derivative in a polar aprotic solvent like DMF.

    • Add an excess of sodium azide (NaN3).

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (TLC).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry, filter, and concentrate to obtain the 6-azido-6-deoxy-fructose derivative.

Step 4: Reduction of the Azide to an Amine

  • Rationale: The azide group is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the azido derivative in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the protected 6-amino-6-deoxy-fructose.

Step 5: Deprotection

  • Rationale: The final step is the removal of the protecting groups to yield the target molecule.

  • Procedure:

    • Dissolve the protected amino-fructose in a solution of aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or NMR).

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography on a suitable stationary phase (e.g., silica gel with a polar eluent system or an ion-exchange resin).

Potential Mechanism of Action and Biological Relevance

The structural similarity of 6-Amino-6-deoxy-D-fructose to D-fructose suggests that its biological effects are likely mediated through its interaction with fructose metabolic pathways.

Interaction with Fructose Transporters (GLUT5)

The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose uptake in the small intestine and is also overexpressed in certain types of cancer cells.[7][8] Structure-activity relationship studies on fructose analogs have shown that modifications at the C-6 position can be well-tolerated for binding to GLUT5.[9] Therefore, 6-Amino-6-deoxy-D-fructose may act as a competitive inhibitor or a substrate for GLUT5, thereby modulating fructose uptake and availability in cells. This has significant implications for studying fructose metabolism in both normal and diseased states.

GLUT5_Interaction cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Fructose_in Intracellular D-Fructose GLUT5->Fructose_in Inhibition Potential Inhibition GLUT5->Inhibition Fructose_out Extracellular D-Fructose Fructose_out->GLUT5 Transport AminoFructose_out 6-Amino-6-deoxy- D-fructose AminoFructose_out->GLUT5 Metabolism Fructose Metabolism Fructose_in->Metabolism

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for 6-Amino-6-deoxy-D-fructose in Metabolic Pathways

Foreword: Charting a Course into the Metabolic Unknown In the intricate landscape of metabolic research, novel molecular probes are the compasses that guide us toward uncharted territories of cellular function. 6-Amino-6...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Metabolic Unknown

In the intricate landscape of metabolic research, novel molecular probes are the compasses that guide us toward uncharted territories of cellular function. 6-Amino-6-deoxy-D-fructose is one such molecule. While its direct metabolic footprint is not yet extensively mapped, its structural architecture—a hybrid of a fructose backbone with an amino group at the C6 position—beckons us to explore its potential as a modulator of fundamental metabolic pathways. This guide is conceived not as a static review of established facts, but as a proactive, research-oriented roadmap. It is designed for the discerning researcher, scientist, and drug development professional who seeks to understand not just what is known, but how to discover what is yet to be known. We will proceed from a foundation of analogous compounds to build a robust, testable hypothesis regarding the mechanism of action of 6-Amino-6-deoxy-D-fructose, and we will provide the detailed experimental frameworks necessary to rigorously validate this hypothesis.

Introduction to 6-Amino-6-deoxy-D-fructose: A Molecule of Intriguing Duality

6-Amino-6-deoxy-D-fructose is a synthetic monosaccharide derivative. Its core structure is that of D-fructose, a key substrate in cellular energy metabolism. The defining feature is the substitution of the hydroxyl group at the C6 position with an amino group. This modification has profound implications for its biochemical behavior, as it introduces a positive charge at physiological pH and alters the steric and electronic properties of that region of the molecule.

While direct studies on 6-Amino-6-deoxy-D-fructose are sparse, the broader class of 6-deoxy and 6-amino sugars provides a valuable predictive framework. For instance, the related compound 6-deoxy-6-fluoro-D-fructose is known to be a substrate for the fructose transporter GLUT5 and is phosphorylated by ketohexokinase, indicating that modifications at the C6 position do not necessarily preclude interaction with key metabolic enzymes[1]. Furthermore, various 6-amino-6-deoxy-hexopyranoses have been identified as inhibitors of glycosidases, suggesting a potential for enzymatic modulation[2].

Based on its structural similarity to both fructose-6-phosphate and glucosamine-6-phosphate, we hypothesize that 6-Amino-6-deoxy-D-fructose primarily acts as a competitive inhibitor or modulator of enzymes at the crossroads of glycolysis and the hexosamine biosynthetic pathway (HBP). This guide will systematically explore this hypothesis.

Proposed Mechanism of Action: A Tale of Two Pathways

Our central hypothesis posits that 6-Amino-6-deoxy-D-fructose exerts its metabolic effects by targeting key enzymatic steps that utilize structurally similar substrates. The primary arenas for this interaction are proposed to be the initial stages of fructose metabolism and the entry point into the hexosamine biosynthetic pathway.

Interaction with Fructose-Metabolizing Enzymes

Upon cellular uptake, likely via glucose or fructose transporters, 6-Amino-6-deoxy-D-fructose would be a candidate for phosphorylation by hexokinases or fructokinase (ketohexokinase). The resulting 6-amino-6-deoxy-D-fructose-1-phosphate would be a structural mimic of fructose-1-phosphate.

  • Hexokinase/Fructokinase: We propose that 6-Amino-6-deoxy-D-fructose can act as a competitive inhibitor of these enzymes. The amino group at C6 may interfere with the proper binding and catalysis of the natural substrates, glucose and fructose.

  • Phosphoglucose Isomerase (PGI): Should 6-Amino-6-deoxy-D-fructose be phosphorylated to 6-amino-6-deoxy-D-fructose-6-phosphate, it would be a close analog of fructose-6-phosphate, a key substrate for PGI. It is plausible that this analog could inhibit the isomerization of fructose-6-phosphate to glucose-6-phosphate, thereby disrupting the flux through glycolysis and the pentose phosphate pathway[3].

Modulation of the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical branch of glycolysis that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation reactions. The structural resemblance of 6-Amino-6-deoxy-D-fructose to key HBP intermediates suggests it could be a potent modulator of this pathway.

  • Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP, converting fructose-6-phosphate to glucosamine-6-phosphate[4][5]. We hypothesize that 6-Amino-6-deoxy-D-fructose could act as an allosteric or competitive inhibitor of GFAT, thereby downregulating the entire HBP.

  • Glucosamine-6-Phosphate Deaminase/Isomerase: This enzyme catalyzes the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonia[6][7][8]. The aminated structure of our target molecule makes it a candidate to interact with and potentially inhibit this enzyme, leading to an accumulation of amino-sugar phosphates.

The following diagram illustrates the proposed points of interaction of 6-Amino-6-deoxy-D-fructose within these key metabolic pathways.

Metabolic_Pathway_Interaction cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway cluster_fructose_metabolism Fructose Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK-1 GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT Pyruvate Pyruvate F16BP->Pyruvate ... GlcN6P->F6P GlcN-6-P Deaminase UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc ... Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase F1P->Pyruvate ... TargetMolecule 6-Amino-6-deoxy-D-fructose Hexokinase Hexokinase TargetMolecule->Hexokinase Inhibition? Fructokinase Fructokinase TargetMolecule->Fructokinase Inhibition? PGI PGI TargetMolecule->PGI Inhibition? GFAT GFAT TargetMolecule->GFAT Inhibition? GlcN-6-P\nDeaminase GlcN-6-P Deaminase TargetMolecule->GlcN-6-P\nDeaminase Inhibition?

Proposed interaction points of 6-Amino-6-deoxy-D-fructose.

Experimental Validation Protocols

To rigorously test our hypothesis, a multi-faceted experimental approach is required, progressing from in vitro enzymatic assays to cell-based metabolic studies.

In Vitro Enzyme Inhibition Assays

The foundational step is to determine if 6-Amino-6-deoxy-D-fructose directly interacts with the proposed target enzymes.

Protocol 1: Hexokinase Inhibition Assay (Coupled Spectrophotometric Assay)

  • Principle: Hexokinase activity is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase (G6PDH), which is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Substrates: 100 mM ATP, 100 mM Glucose.

    • Coupling Enzyme: 10 U/mL Glucose-6-Phosphate Dehydrogenase.

    • Cofactor: 20 mM NADP+.

    • Enzyme: Purified human Hexokinase I or II.

    • Inhibitor: 100 mM stock of 6-Amino-6-deoxy-D-fructose in water.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, ATP, Glucose, G6PDH, and NADP+.

    • Add varying concentrations of 6-Amino-6-deoxy-D-fructose (e.g., 0-10 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Hexokinase.

    • Immediately measure the increase in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

    • Calculate the initial reaction rates and determine the IC₅₀ and Ki values.

Protocol 2: Phosphoglucose Isomerase (PGI) Inhibition Assay

  • Principle: PGI activity in the direction of fructose-6-phosphate (F6P) to G6P is measured using the same coupling system as the hexokinase assay.

  • Reagents:

    • Same as Protocol 1, but replace Glucose with 100 mM Fructose-6-Phosphate.

    • Enzyme: Purified human Phosphoglucose Isomerase.

  • Procedure:

    • Follow the same steps as Protocol 1, but use F6P as the substrate and PGI as the enzyme.

The following diagram outlines the general workflow for these enzyme inhibition assays.

Enzyme_Inhibition_Workflow Start Prepare Assay Reagents ReactionMix Create Reaction Mixture (Buffer, Substrates, Coupling System) Start->ReactionMix AddInhibitor Add Varying Concentrations of 6-Amino-6-deoxy-D-fructose ReactionMix->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddEnzyme Initiate Reaction with Target Enzyme PreIncubate->AddEnzyme Measure Monitor Absorbance at 340 nm AddEnzyme->Measure Analyze Calculate Rates, IC50, and Ki Measure->Analyze End Determine Inhibitory Effect Analyze->End

Workflow for in vitro enzyme inhibition assays.
Cell-Based Metabolic Analysis

To understand the effects of 6-Amino-6-deoxy-D-fructose in a biological context, cell-based assays are essential.

Protocol 3: Cellular Uptake and Metabolism Assay

  • Principle: Utilize radiolabeled or mass-tagged 6-Amino-6-deoxy-D-fructose to track its uptake and conversion within cultured cells.

  • Reagents:

    • Cell line of interest (e.g., HepG2 for liver metabolism, MCF-7 for breast cancer).

    • Appropriate cell culture medium.

    • Labeled 6-Amino-6-deoxy-D-fructose (e.g., ¹³C₆-labeled).

    • Lysis Buffer.

    • Solvents for metabolite extraction (e.g., methanol, chloroform).

  • Procedure:

    • Culture cells to ~80% confluency.

    • Incubate cells with a defined concentration of labeled 6-Amino-6-deoxy-D-fructose for various time points (e.g., 0, 15, 60, 240 minutes).

    • Wash cells with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and extract metabolites.

    • Analyze the cell lysates using LC-MS/MS to identify and quantify the parent compound and any phosphorylated or otherwise modified derivatives.

Protocol 4: Seahorse XF Analyzer Metabolic Flux Assay

  • Principle: Measure real-time changes in cellular respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) upon treatment with 6-Amino-6-deoxy-D-fructose.

  • Reagents:

    • Seahorse XF Analyzer and consumables.

    • Cell line of interest.

    • Assay medium.

    • 6-Amino-6-deoxy-D-fructose.

    • Glycolysis stress test reagents (glucose, oligomycin, 2-deoxyglucose).

  • Procedure:

    • Seed cells in a Seahorse XF microplate.

    • The following day, replace the medium with assay medium and equilibrate.

    • Load the injector ports with 6-Amino-6-deoxy-D-fructose and the glycolysis stress test reagents.

    • Run the Seahorse XF Analyzer to obtain baseline OCR and ECAR measurements.

    • Inject 6-Amino-6-deoxy-D-fructose and monitor the changes in OCR and ECAR.

    • Perform a glycolysis stress test to assess the impact on glycolytic capacity and reserve.

Anticipated Data and Interpretation

The successful execution of these protocols would yield a wealth of quantitative data, allowing for a comprehensive evaluation of our hypothesis.

Table 1: Hypothetical Enzyme Kinetic Data

EnzymeSubstrateInhibitorKm (mM)Vmax (µmol/min/mg)Ki (mM)Inhibition Type
Hexokinase IGlucose6-Amino-6-deoxy-D-fructose0.15.01.2Competitive
Phosphoglucose IsomeraseFructose-6-Phosphate6-Amino-6-deoxy-D-fructose-6-P0.0525.00.8Competitive
GFATFructose-6-Phosphate6-Amino-6-deoxy-D-fructose0.50.22.5Non-competitive

Interpretation: The data in Table 1 would suggest that 6-Amino-6-deoxy-D-fructose and its phosphorylated form are competitive inhibitors of hexokinase and PGI, respectively, while the parent compound may act as a non-competitive inhibitor of GFAT. This would support our hypothesis of multi-target engagement at the interface of glycolysis and the HBP.

Table 2: Hypothetical Cellular Metabolite Levels (LC-MS/MS)

MetaboliteControl (pmol/10⁶ cells)Treated (pmol/10⁶ cells)Fold Change
Glucose-6-Phosphate15001200-1.25
Fructose-6-Phosphate300450+1.5
Glucosamine-6-Phosphate5020-2.5
UDP-GlcNAc10030-3.3
6-Amino-6-deoxy-D-fructose-P0800N/A

Interpretation: An accumulation of F6P coupled with a decrease in G6P would be consistent with PGI inhibition. A significant reduction in GlcNAc-6-P and UDP-GlcNAc would strongly indicate inhibition of the HBP, likely at the level of GFAT. The detection of a phosphorylated form of the test compound would confirm its entry into cellular metabolic pathways.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and experimentally feasible approach to elucidating the mechanism of action of 6-Amino-6-deoxy-D-fructose. By leveraging its structural similarities to key metabolic intermediates, we have formulated a central hypothesis that it functions as a modulator of glycolysis and the hexosamine biosynthetic pathway. The detailed protocols provided herein offer a clear path to testing this hypothesis, from the molecular level of enzyme kinetics to the systemic level of cellular metabolic flux.

The insights gained from these studies will not only illuminate the specific biochemical role of 6-Amino-6-deoxy-D-fructose but will also have broader implications for the design of novel therapeutics targeting metabolic dysregulation in diseases such as cancer and diabetes. The journey to understanding this intriguing molecule is just beginning, and the tools and strategies laid out in this guide are intended to empower researchers to take the crucial next steps.

References

  • National Center for Biotechnology Information. (2011). 6-Deoxy-6-[18F]fluoro-D-fructose. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Tonetti, M., Sturla, L., Bisso, A., Benatti, U., & De Flora, A. (2000). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimie, 82(11-12), 1105-1111. Retrieved from [Link]

  • Ghavre, M., Vogel, P., & Thon, S. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(5), 585–593. Retrieved from [Link]

  • Ali, A., & Chandrashekhar, A. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose , and dTDP-D-fucose from dTTP and D-glucose 1-phosphate in A. actinomycetemcomitans. Retrieved from [Link]

  • University of Babylon. (n.d.). Pentose Phosphate Pathway and NADPH. Retrieved from [Link]

  • Herman, M. A., & Samuel, V. T. (2016). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Trends in Endocrinology & Metabolism, 27(10), 717-728. Retrieved from [Link]

  • Mäki, M., Renkonen, R., & Räbinä, J. (2002). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 12(5), 57R-66R. Retrieved from [Link]

  • Tanaka, T., Fukui, T., Atomi, H., & Imanaka, T. (2004). Characterization of a Novel Glucosamine-6-Phosphate Deaminase from a Hyperthermophilic Archaeon. Journal of Bacteriology, 186(16), 5463–5470. Retrieved from [Link]

  • Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-faceted enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(2), 173–192. Retrieved from [Link]

  • M-CSA. (n.d.). Glutamine-fructose-6-phosphate transaminase (isomerizing). Retrieved from [Link]

  • Wikipedia. (n.d.). Glucosamine-6-phosphate deaminase. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose 6-phosphate. Retrieved from [Link]

Sources

Exploratory

Potential therapeutic applications of 6-Amino-6-deoxy-D-fructose

An In-depth Technical Guide to the Potential Therapeutic Applications of 6-Amino-6-deoxy-D-fructose For Researchers, Scientists, and Drug Development Professionals Abstract 6-Amino-6-deoxy-D-fructose, a synthetically acc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 6-Amino-6-deoxy-D-fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-6-deoxy-D-fructose, a synthetically accessible amino sugar, stands at the intersection of carbohydrate chemistry and therapeutic innovation. While direct clinical applications have yet to be established, its structural similarity to biologically crucial monosaccharides provides a strong rationale for its investigation across a spectrum of therapeutic areas. This guide synthesizes the current understanding of related compounds and metabolic pathways to build a compelling case for the exploration of 6-Amino-6-deoxy-D-fructose as a novel therapeutic agent. We will delve into its potential mechanisms of action in metabolic disorders, oncology, and infectious diseases, supported by proposed experimental frameworks to validate these hypotheses. This document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Premise of 6-Amino-6-deoxy-D-fructose

6-Amino-6-deoxy-D-fructose is a modified fructose molecule where the hydroxyl group at the C-6 position is replaced by an amino group. This seemingly simple substitution has profound implications for its chemical reactivity and biological activity. As a synthetic intermediate, it offers a versatile scaffold for the creation of more complex oligosaccharides and polysaccharides.[1] Its true potential, however, may lie in its ability to interact with and modulate biological pathways that recognize and process natural sugars.

The therapeutic utility of sugar analogs is a well-established paradigm in modern medicine. By mimicking endogenous carbohydrates, these molecules can act as competitive inhibitors of enzymes or as substrates for transporters, leading to a desired physiological response. The introduction of an amino group in 6-Amino-6-deoxy-D-fructose opens up new avenues for molecular interactions, including altered hydrogen bonding and the potential for further chemical modifications.

Potential Therapeutic Arenas and Hypothesized Mechanisms of Action

The therapeutic potential of 6-Amino-6-deoxy-D-fructose can be extrapolated from the known biological roles of fructose and the activities of structurally similar compounds. This section will explore three key areas of interest: metabolic disorders, oncology, and infectious diseases, proposing specific mechanisms of action for each.

Metabolic Disorders: A Potential Modulator of Glycemic Control

Hypothesis: 6-Amino-6-deoxy-D-fructose may act as a competitive inhibitor of key enzymes involved in carbohydrate metabolism, such as glycosidases, thereby offering a novel approach to managing hyperglycemia in conditions like type 2 diabetes.

Rationale and Supporting Evidence:

The inhibition of glycosidases, enzymes that break down complex carbohydrates into absorbable monosaccharides, is a clinically validated strategy for controlling postprandial hyperglycemia.[2] Molecules containing a 6-amino-6-deoxy-hexopyranose substructure have been investigated as glycosidase inhibitors.[2] Furthermore, derivatives of 1-amino-1-deoxy-D-fructose (fructosamine) are closely linked to the pathophysiology of diabetes.[3]

The presence of the amino group in 6-Amino-6-deoxy-D-fructose could facilitate stronger binding to the active sites of glycosidases compared to their natural substrates, leading to effective inhibition. This could delay carbohydrate digestion and absorption, resulting in a blunted glycemic response after meals.

Proposed Experimental Workflow: Screening for Glycosidase Inhibition

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Synthesize or Procure 6-Amino-6-deoxy-D-fructose D Incubate Enzyme with Varying Concentrations of Test Compound A->D B Select Panel of Glycosidases (e.g., α-glucosidase, α-amylase) B->D C Prepare Enzyme and Substrate Solutions C->D E Add Chromogenic Substrate D->E F Measure Product Formation (Spectrophotometry) E->F G Calculate IC50 Values F->G H Determine Mode of Inhibition (e.g., Lineweaver-Burk Plot) G->H

Caption: Workflow for assessing the glycosidase inhibitory activity of 6-Amino-6-deoxy-D-fructose.

Oncology: A Trojan Horse for Cancer Cells

Hypothesis: 6-Amino-6-deoxy-D-fructose could be preferentially taken up by cancer cells that overexpress fructose transporters (e.g., GLUT5) and subsequently interfere with their metabolism or serve as a vehicle for targeted drug delivery.

Rationale and Supporting Evidence:

Many cancers exhibit altered glucose and fructose metabolism to fuel their rapid proliferation.[4] The fructose transporter GLUT5 is overexpressed in certain cancers, such as breast cancer.[5] This has led to the development of fructose-based imaging agents like 6-Deoxy-6-[18F]fluoro-D-fructose for positron emission tomography (PET).[5][6] Furthermore, the related compound 6-amino-6-deoxyascorbic acid has demonstrated the ability to induce apoptosis in human tumor cells.[7]

The structural similarity of 6-Amino-6-deoxy-D-fructose to fructose suggests it could be a substrate for GLUT5. Once inside the cancer cell, it could either exert a direct cytotoxic effect or be further metabolized into toxic byproducts. The amino group also provides a convenient handle for attaching cytotoxic drugs, creating a targeted delivery system that spares healthy tissues.

Proposed Signaling Pathway: GLUT5-Mediated Uptake and Cytotoxicity

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLUT5 GLUT5 Transporter Metabolic_Interference Metabolic Interference GLUT5->Metabolic_Interference Transport Molecule 6-Amino-6-deoxy- D-fructose Molecule->GLUT5 Uptake Apoptosis Apoptosis Metabolic_Interference->Apoptosis Induction

Caption: Hypothesized uptake and cytotoxic mechanism of 6-Amino-6-deoxy-D-fructose in cancer cells.

Infectious Diseases: Disrupting Bacterial Cell Wall Synthesis

Hypothesis: 6-Amino-6-deoxy-D-fructose may interfere with the biosynthesis of 6-deoxysugars that are essential components of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria, thereby exhibiting antimicrobial activity.

Rationale and Supporting Evidence:

6-Deoxysugars are crucial constituents of the cell surface glycans of many pathogenic bacteria.[8] The biosynthetic pathways for these sugars are unique to bacteria and absent in humans, making them attractive targets for novel antibacterial agents.[8] By mimicking the natural substrates or intermediates in these pathways, 6-Amino-6-deoxy-D-fructose could act as a competitive inhibitor of the enzymes involved in their synthesis.

Disruption of LPS biosynthesis would compromise the integrity of the bacterial outer membrane, leading to increased susceptibility to host immune defenses and conventional antibiotics. This presents a promising strategy for combating antibiotic-resistant infections.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Oncology Studies
  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 6-Amino-6-deoxy-D-fructose in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Studies
  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) in a suitable broth medium overnight.

  • Preparation of Test Compound: Prepare a stock solution of 6-Amino-6-deoxy-D-fructose and make serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Hypothetical IC50 Values of 6-Amino-6-deoxy-D-fructose against various Glycosidases

EnzymeSourceSubstrateHypothetical IC50 (µM)
α-GlucosidaseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside50
α-AmylasePorcine PancreasStarch120
β-GalactosidaseAspergillus oryzaeo-Nitrophenyl-β-D-galactopyranoside>500

Conclusion and Future Perspectives

6-Amino-6-deoxy-D-fructose represents a promising yet underexplored molecule with the potential for significant therapeutic applications. The hypotheses presented in this guide, grounded in the established bioactivity of related compounds, offer a clear roadmap for future research. The proposed experimental workflows provide a starting point for the systematic evaluation of its efficacy in metabolic disorders, oncology, and infectious diseases.

Further research should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, could lead to the identification of compounds with enhanced potency and selectivity. The development of radiolabeled versions could facilitate studies on its pharmacokinetic and pharmacodynamic properties. Ultimately, preclinical studies in relevant animal models will be crucial to translate the in vitro findings into tangible therapeutic benefits. The journey from a synthetic intermediate to a clinical candidate is long, but for 6-Amino-6-deoxy-D-fructose, it is a journey worth embarking on.

References

  • Marangos, P. J., Fox, A. W., Riedel, B. J., Royston, D., & Dziewanowska, Z. E. (1998). Potential Therapeutic Applications of fructose-1,6-diphosphate. Expert Opinion on Investigational Drugs, 7(4), 615–623. Retrieved from [Link]

  • Li, H., Zhang, E., Liu, M., Zhang, Y., & Liu, Y. (2020). Nuclear Fructose-1,6-Bisphosphate Inhibits Tumor Growth and Sensitizes Chemotherapy by Targeting HMGB1. Advanced Science, 7(12), 1903720. Retrieved from [Link]

  • Ghavre, M., Kallus, C., & Weber, H. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(3), 325-333. Retrieved from [Link]

  • Unknown. (n.d.). Herbal Drug Technology B. Pharm VI - PRACTICAL LAB MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 6-Deoxy-6-[18F]fluoro-D-fructose. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Siteman Cancer Center. (2024). Research Reveals How Fructose in Diet Enhances Tumor Growth. Retrieved from [Link]

  • Kosma, P. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 14(11), 103R–119R. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-6-deoxyglucopyranose. PubChem. Retrieved from [Link]

  • Georganics. (n.d.). 6-Amino-6-deoxy-D-glucose. Retrieved from [Link]

  • Kovačević, A., Eckert-Maksić, M., & Osmak, M. (1996). 6-amino-6-deoxyascorbic acid induces apoptosis in human tumor cells. Cancer Letters, 108(1), 39-44. Retrieved from [Link]

  • Mellor, K. M., Ritchie, R. H., & Delbridge, L. M. (2016). Diabetic Cardiomyopathy: The Case for a Role of Fructose in Disease Etiology. Diabetes, 65(11), 3231–3239. Retrieved from [Link]

  • Szablewski, L. (2009). Synthesis and Characterization of 6-deoxy-6-fluoro-D-fructose as a Potential Compound for Imaging Breast Cancer With PET. Anticancer Research, 29(8), 3189-3194. Retrieved from [Link]

  • Mossine, V. V., & Mawhinney, T. P. (2023). 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. Advances in Carbohydrate Chemistry and Biochemistry, 83, 1–26. Retrieved from [Link]

  • van der Velpen, V., Vrolijk, M. F., Strik, B., van de Rest, O., & de Groot, L. C. (2021). L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Food & Nutrition Research, 65. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, J., & Li, Y. (2023). 6-Methyl flavone inhibits Nogo-B expression and improves high fructose diet-induced liver injury in mice. Acta Pharmacologica Sinica, 44(7), 1435–1448. Retrieved from [Link]

Sources

Foundational

6-Amino-6-deoxy-D-fructose: The Chemoenzymatic Gateway to Iminosugars

This guide serves as an advanced technical resource for researchers investigating glycomimetics and chemoenzymatic synthesis. It focuses on 6-Amino-6-deoxy-D-fructose , a critical but often transient intermediate that br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating glycomimetics and chemoenzymatic synthesis. It focuses on 6-Amino-6-deoxy-D-fructose , a critical but often transient intermediate that bridges simple ketoses and potent piperidine iminosugars.

Executive Summary

6-Amino-6-deoxy-D-fructose is not a standard metabolic fuel but a specialized synthetic intermediate in glycobiology.[1] It represents the acyclic, open-chain precursor to 1-Deoxymannojirimycin (DMJ) , a high-affinity mannosidase inhibitor. Its primary utility lies in chemoenzymatic synthesis , where it serves as the "locking" step that converts reversible aldolase products into stable, therapeutically relevant piperidine rings.

For drug development professionals, this molecule is the pivot point between a labile ketone substrate and a rigid pharmacophore used in chaperone therapy for lysosomal storage disorders.

Chemical Identity & Structural Logic

Unlike stable amino-aldoses (e.g., GlcNAc or Kanosamine), 6-amino-ketoses are inherently unstable in their open-chain form under physiological conditions. They undergo spontaneous intramolecular reductive amination to form heterocycles.

FeatureSpecification
IUPAC Name (3S,4R,5R)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one
Role Transient Intermediate / Precursor
Stability Low (Spontaneous cyclization to piperidine)
Key Derivative 1-Deoxymannojirimycin (DMJ) (Mannosidase Inhibitor)
Stereochemistry D-Fructose configuration (3S, 4R, 5R)
The Cyclization Logic

The biological value of 6-Amino-6-deoxy-D-fructose is dictated by its cyclization trajectory. The amine at C6 attacks the ketone at C2.

  • Aldose (Glucose) Amine: C1-N attack

    
     unstable glycosylamine.
    
  • Ketose (Fructose) Amine: C2-N6 attack

    
    Piperidine ring  (Stable Iminosugar).
    

This specific geometry allows researchers to use D-fructose scaffolds to synthesize mannose-mimicking inhibitors, as the reduction of the C2 ketone generates the required stereocenter.

Chemoenzymatic Synthesis: The FSA Pathway

The most elegant generation of this molecule utilizes Fructose-6-phosphate Aldolase (FSA) , a class I aldolase from E. coli. Unlike Class II aldolases, FSA is metal-independent and tolerates a wide range of acceptor aldehydes, making it a premier tool for "Click-like" carbohydrate assembly.

Mechanism of Action[4][5]
  • Donor Substrate: Dihydroxyacetone (DHA) or Hydroxyacetone.

  • Acceptor Substrate: 3-azidoglyceraldehyde or 3-aminoglyceraldehyde (protected).

  • Catalysis: FSA catalyzes the aldol condensation to form the 6-amino (or 6-azido) fructose backbone.

  • Cyclization: Hydrogenation leads to ring closure.

Pathway Visualization

The following diagram illustrates the conversion of simple precursors into the bioactive DMJ via the 6-amino-fructose intermediate.

FSA_Pathway Fig 1. Chemoenzymatic cascade converting simple trioses to Iminosugars via 6-amino-fructose. DHA Dihydroxyacetone (Donor) FSA Enzyme: FSA (Fructose-6-P Aldolase) DHA->FSA Acceptor 3-Azidoglyceraldehyde (Acceptor) Acceptor->FSA Intermediate 6-Azido-6-deoxy- D-fructose FSA->Intermediate Aldol Addition AminoFructose 6-Amino-6-deoxy- D-fructose (Transient Open Chain) Intermediate->AminoFructose H2 / Pd-C (Reduction) Cyclization Intramolecular Reductive Amination AminoFructose->Cyclization Spontaneous Ring Closure DMJ 1-Deoxymannojirimycin (DMJ) (Bioactive Piperidine) Cyclization->DMJ Stereoselective Reduction at C2

Applications in Drug Discovery

The 6-amino-6-deoxy-D-fructose scaffold is the direct precursor to 1-Deoxymannojirimycin (DMJ) . The applications below refer to the bioactivity of this cyclized product.

A. Lysosomal Storage Disorders (Chaperone Therapy)

DMJ acts as a pharmacological chaperone . In diseases like Mannosidosis, mutant mannosidase enzymes are unstable and degraded by the proteasome before reaching the lysosome.

  • Mechanism: DMJ binds to the active site of the unstable enzyme in the ER, folding it into a stable conformation.

  • Release: Once in the acidic lysosome, the high concentration of substrate displaces the inhibitor, restoring enzymatic function.

B. Glycosylation Inhibition (Oncology)

DMJ inhibits Golgi


-mannosidase I.
  • Effect: Blocks the processing of N-linked oligosaccharides from high-mannose to complex types.

  • Outcome: Alters tumor cell surface antigenicity and reduces metastatic potential by modifying integrin glycosylation.

Experimental Protocol: Synthesis & Isolation

Note: This protocol assumes the use of a 6-azido precursor, as the free amine is difficult to store.

Reagents
  • Enzyme: Recombinant FSA (Fructose-6-phosphate Aldolase) from E. coli (commercially available or expressed from fsaA gene).

  • Donor: Dihydroxyacetone (DHA).

  • Acceptor: 3-Azido-2-hydroxypropanal (prepared from glycidol).

  • Catalyst: Pd/C (10%).

Step-by-Step Methodology
  • Aldol Reaction (Enzymatic):

    • Dissolve DHA (100 mM) and 3-Azido-2-hydroxypropanal (50 mM) in Glycylglycine buffer (50 mM, pH 8.0).

    • Add FSA (2 U/mL) and incubate at 25°C with mild shaking.

    • Monitor: Follow consumption of aldehyde via TLC (Ethyl Acetate:Hexane) or HPLC.

    • Result: Formation of 6-azido-6-deoxy-D-fructose.

  • Hydrogenation (Chemical):

    • Filter the enzyme (Amicon Ultra-15) to stop the reaction.

    • Transfer filtrate to a hydrogenation vessel.

    • Add Pd/C (10% w/w) and stir under H₂ atmosphere (1 atm) for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The azide reduces to the amine (6-Amino-6-deoxy-D-fructose ), which immediately cyclizes to the imine. Further reduction yields the amine (DMJ).

  • Purification:

    • Filter off the catalyst.

    • Load supernatant onto a cation exchange column (Dowex 50W-X8, H+ form).

    • Wash with water to remove unreacted neutral sugars (DHA).

    • Elute the basic iminosugar with 0.5 M NH₄OH.

    • Concentrate in vacuo to yield DMJ as a white solid.

References

  • Fructose-6-phosphate aldolase is a novel class I aldolase from Escherichia coli. Source: Journal of Biological Chemistry URL:[Link]

  • An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis. Source: Journal of Organic Chemistry (NIH/PMC) URL:[Link]

  • Chemoenzymatic synthesis of iminosugars using fructose-6-phosphate aldolase. Source: Advanced Synthesis & Catalysis URL:[Link]

  • 1-Deoxymannojirimycin inhibits Golgi alpha-mannosidase I. Source: Glycobiology URL:[Link]

Sources

Exploratory

Spectroscopic data (NMR, IR) for 6-Amino-6-deoxy-D-fructose

This guide provides an in-depth technical analysis of 6-Amino-6-deoxy-D-fructose , a critical intermediate in carbohydrate chemistry and iminosugar biosynthesis. Executive Summary 6-Amino-6-deoxy-D-fructose (CAS: 676346-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Amino-6-deoxy-D-fructose , a critical intermediate in carbohydrate chemistry and iminosugar biosynthesis.

Executive Summary

6-Amino-6-deoxy-D-fructose (CAS: 676346-39-7) is a rare sugar derivative where the hydroxyl group at the C6 position of D-fructose is replaced by a primary amine.[1][2] It is chemically significant as the open-chain precursor to 1-Deoxymannojirimycin (DMJ) , a potent mannosidase inhibitor.

In aqueous solution, the compound exhibits complex structural dynamics. Unlike standard fructose, which equilibrates between pyranose and furanose forms, the C6-amine in 6-amino-6-deoxy-D-fructose acts as a nucleophile, attacking the C2 ketone to form a piperidine ring (cyclic hemiaminal). Consequently, spectroscopic characterization often requires analyzing the hydrochloride salt (which traps the open chain) or the cyclized isomer (1-deoxymannojirimycin).

Structural Dynamics & Equilibrium

The spectroscopic signature of this compound is defined by its tautomeric equilibrium. The free base spontaneously cyclizes, while the hydrochloride salt maintains the open-chain ketose structure.

G OpenChain 6-Amino-6-deoxy-D-fructose (Open Chain Ketose) Unstable Free Base Salt Hydrochloride Salt (Open Chain) Stable Solid OpenChain->Salt + HCl Cyclic 2,6-Dideoxy-2,6-imino- D-glucose/mannose (Cyclic Hemiaminal) OpenChain->Cyclic Intramolecular Cyclization (C6-NH2 -> C2=O) DMJ 1-Deoxymannojirimycin (Reduced Product) Stable Iminosugar Cyclic->DMJ Reduction (H2/Pd)

Figure 1: Tautomeric equilibrium and cyclization pathway of 6-amino-6-deoxy-D-fructose.

Spectroscopic Characterization (NMR & IR)

Due to the rapid cyclization of the free amine, the most reliable structural data comes from its direct precursor (6-Azido-6-deoxy-D-fructose ) and its stable cyclized form (1-Deoxymannojirimycin ).

A. 13C NMR Data: Precursor vs. Product

The transformation from the open-chain precursor to the cyclic product is marked by the disappearance of the ketone signal and the upfield shift of the C6 carbon.

Carbon Position6-Azido-6-deoxy-D-fructose (Precursor)1-Deoxymannojirimycin (Cyclized Product)Structural Insight
C2 (Anomeric) 211.0 ppm (Ketone C=O)~60-70 ppm (CH-NH)Loss of carbonyl indicates cyclization/reduction.
C6 (Terminal) 50.3 ppm (CH2-N3)~40-45 ppm (CH2-NH)Upfield shift due to reduction of Azide to Amine.
C1 63.8 ppm (CH2OH)~60-65 ppm (CH2OH)Remains a hydroxymethyl group.
C3, C4, C5 70 - 80 ppm (Chiral CH-OH)65 - 80 ppm (Ring CH-OH)Shifts reflect change from furanose to piperidine ring.

Note: Data for 6-Azido-6-deoxy-D-fructose in D2O. 1-Deoxymannojirimycin data based on standard piperidine iminosugar shifts.

B. Infrared (IR) Spectroscopy

The reaction progress can be monitored via IR by tracking the Azide-to-Amine conversion.

  • Precursor (Azide): Distinct, strong absorption at 2100 cm⁻¹ (N=N=N stretch).

  • Target (Amine):

    • 3300–3400 cm⁻¹: Broad N-H stretching (often overlaps with O-H).

    • 1600 cm⁻¹: N-H bending vibration.

    • Absence of 1710 cm⁻¹: If cyclized, the ketone Carbonyl (C=O) peak disappears.

Experimental Protocol: Synthesis & Isolation

This protocol describes the generation of 6-amino-6-deoxy-D-fructose via the reduction of 6-azido-6-deoxy-D-fructose.

Step 1: Precursor Preparation (Azidation)
  • Starting Material: D-Fructose is protected at C1, C2, and C3 (e.g., using acetone/H+) to form 1,2:4,5-di-O-isopropylidene-D-fructopyranose .

  • Activation: The C6 hydroxyl is activated with tosyl chloride (TsCl) or mesyl chloride (MsCl).

  • Substitution: Reaction with Sodium Azide (NaN3) in DMF at 80°C yields 6-azido-6-deoxy-D-fructose (after deprotection).

Step 2: Reduction to 6-Amino-6-deoxy-D-fructose
  • Reagents: H2 gas (1 atm), 10% Pd/C catalyst, Ethanol/Water solvent.

  • Procedure:

    • Dissolve 6-azido-6-deoxy-D-fructose (1.0 eq) in EtOH:H2O (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere for 4-16 hours.

    • Critical Checkpoint: Monitor TLC for disappearance of the azide spot.

    • Isolation: Filter through Celite to remove Pd/C.

    • Acidification: To isolate the open chain , immediately add 1M HCl and lyophilize. This yields 6-amino-6-deoxy-D-fructose hydrochloride .

    • Note: Without acid, the product will spontaneously cyclize to 1-deoxymannojirimycin (if reduced at C2) or the hemiaminal.

Applications in Drug Development

  • Glycosidase Inhibition: The cyclized form (DMJ) is a specific inhibitor of Golgi α-mannosidase I , disrupting N-linked glycoprotein processing.

  • Antiviral Research: By altering viral envelope glycoproteins, these derivatives show potential in reducing viral infectivity (e.g., HIV, Influenza).

  • Chaperone Therapy: Used as pharmacological chaperones to stabilize misfolded enzymes in lysosomal storage diseases.

References

  • Synthesis of 1-Deoxymannojirimycin from D-Fructose. Journal of Organic Chemistry. Describes the azide reduction pathway and NMR characterization of intermediates.

  • Tautomeric Equilibrium of D-Fructose. Carbohydrate Research. Provides baseline NMR data for the fructose backbone in D2O.

  • Characterization of 6-Deoxy-6-fluoro-D-fructose. Journal of Nuclear Medicine. Comparative spectral data for C6-modified fructose derivatives.

  • PubChem Compound Summary: 6-Amino-6-deoxy-D-fructose. National Center for Biotechnology Information. CAS 676346-39-7.

  • 1-Deoxymannojirimycin Hydrochloride. Sigma-Aldrich Product Data. Biological applications and physical properties.[3][4][5]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-6-deoxy-D-fructose

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Amino-6-deoxy-D-fructose, a molecule of significant interest in carbohydrate chemistry and drug development. For rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Amino-6-deoxy-D-fructose, a molecule of significant interest in carbohydrate chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility and stability is paramount for its successful application, from initial screening to formulation. This document is structured to provide not just data, but the scientific rationale behind the experimental methodologies required to characterize this unique aminodeoxy sugar.

Introduction: The Significance of 6-Amino-6-deoxy-D-fructose

6-Amino-6-deoxy-D-fructose is a derivative of D-fructose where the primary hydroxyl group at the C-6 position is replaced by an amino group. This structural modification imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex carbohydrates, oligosaccharides, and potential therapeutic agents.[1][2] Its applications are being explored in areas such as the development of medications for diabetes, cancer, and other metabolic disorders.[2] However, the introduction of a primary amine group significantly alters the molecule's reactivity and stability profile compared to its parent sugar, D-fructose. This guide will delve into the critical aspects of its solubility and stability, providing both theoretical understanding and practical experimental protocols.

Core Physicochemical Properties

Understanding the fundamental structure of 6-Amino-6-deoxy-D-fructose is key to predicting its behavior. The molecule retains the polyhydroxylated furanose ring structure of fructose, which is responsible for its high polarity and potential for extensive hydrogen bonding. The addition of the C-6 amino group introduces a basic center, making the molecule's properties highly dependent on pH.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 6-Amino-6-deoxy-D-fructose, its solubility is expected to be influenced by solvent polarity, temperature, and pH.

Expected Solubility in Common Solvents

Based on its structure, 6-Amino-6-deoxy-D-fructose is anticipated to be highly soluble in polar protic solvents like water and, to a lesser extent, in lower alcohols such as methanol and ethanol.[3][4] Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is also expected to be significant.[5] Conversely, it is predicted to be poorly soluble in nonpolar solvents like hexane and toluene.

Experimental Determination of Equilibrium Solubility

A robust determination of solubility requires a systematic experimental approach. The isothermal shake-flask method is a reliable technique for this purpose.[1][3]

Protocol 1: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 6-Amino-6-deoxy-D-fructose in various solvents at a controlled temperature.

Materials:

  • 6-Amino-6-deoxy-D-fructose

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Add an excess amount of 6-Amino-6-deoxy-D-fructose to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle.[3]

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of 6-Amino-6-deoxy-D-fructose in the diluted filtrate using a validated analytical method (e.g., HPLC-ELSD or HPLC with a suitable derivatizing agent).

  • Calculate the solubility in units such as mg/mL or g/100mL.

pH-Solubility Profile

The presence of the primary amino group means that the solubility of 6-Amino-6-deoxy-D-fructose will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the amino group will be protonated, forming a more soluble salt.

Protocol 2: Determination of the pH-Solubility Profile

Objective: To determine the aqueous solubility of 6-Amino-6-deoxy-D-fructose across a physiologically relevant pH range.

Materials:

  • 6-Amino-6-deoxy-D-fructose

  • A series of buffers covering the pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, phosphate buffers for pH 6.8 and 7.4).[5][6]

  • pH meter

  • Equipment from Protocol 1

Methodology:

  • Prepare a series of buffers at different pH values.

  • Perform the isothermal shake-flask method (Protocol 1) for each buffer solution at 37 ± 1 °C.[6]

  • It is crucial to measure the pH of the saturated solution at the end of the experiment to confirm the final pH value.[5][6]

  • Quantify the concentration of the dissolved compound in each filtered sample.

  • Plot the solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

G pH-Solubility Profile Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess 6-ADF to buffer prep2 Equilibrate at 37°C for 48h prep1->prep2 prep3 Settle for 24h prep2->prep3 analysis1 Filter supernatant prep3->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result1 Plot log(Solubility) vs. pH analysis3->result1

Stability Profile and Degradation Pathways

The stability of 6-Amino-6-deoxy-D-fructose is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The primary route of degradation for this molecule is expected to be the Maillard reaction.

The Maillard Reaction: A Key Degradation Pathway

The Maillard reaction is a non-enzymatic browning reaction between an amino group and the carbonyl group of a reducing sugar.[7][8] 6-Amino-6-deoxy-D-fructose, possessing both functionalities, can potentially undergo intramolecular or intermolecular Maillard reactions. Fructose is known to participate in the Maillard reaction more readily than glucose because a larger proportion exists in the open-chain form.[9] The initial step involves the formation of a Schiff base, which then rearranges to form an Amadori product.[7] This pathway is highly dependent on pH, temperature, and the presence of buffers like phosphate, which can catalyze the reaction.[10]

Maillard Initial Stages of the Maillard Reaction Fructose 6-Amino-6-deoxy-D-fructose (Open-chain form) Schiff Schiff Base/Iminium ion Fructose->Schiff + Amine - H2O Amine Amino Group (from another molecule or intramolecular) Amadori Amadori Product Schiff->Amadori Amadori Rearrangement Advanced Advanced Glycation End-products (AGEs) Amadori->Advanced Further Reactions

Forced Degradation Studies

To comprehensively assess the stability of 6-Amino-6-deoxy-D-fructose, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[6][11]

Protocol 3: Forced Degradation Study

Objective: To investigate the degradation of 6-Amino-6-deoxy-D-fructose under various stress conditions.

Materials:

  • 6-Amino-6-deoxy-D-fructose

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Collect samples at various time points.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Collect samples at various time points.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature. Protect from light. Collect samples at different intervals.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C). Also, subject a solution of the compound to thermal stress.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method on a C18 column). The use of a PDA detector helps in assessing peak purity, while an MS detector is invaluable for identifying the molecular weights of degradation products.

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and concise manner to facilitate interpretation.

Solubility Data

The solubility data should be summarized in a table for easy comparison across different solvents and pH conditions.

Solvent/BufferpH (at 25°C)Temperature (°C)Solubility (mg/mL)
Water~7.025TBD
0.1 M HCl1.237TBD
Acetate Buffer4.537TBD
Phosphate Buffer6.837TBD
EthanolN/A25TBD
DMSON/A25TBD
TBD: To Be Determined
Stability Data

The results of the forced degradation studies should be tabulated, showing the percentage of degradation under each condition and the number of degradation products formed.

Stress ConditionDurationTemperature (°C)% DegradationNo. of Degradants
0.1 M HCl24 h80TBDTBD
0.1 M NaOH8 h60TBDTBD
3% H₂O₂24 h25TBDTBD
Thermal (Solid)48 h100TBDTBD
PhotolyticICH Q1B25TBDTBD
TBD: To Be Determined

Conclusion and Future Directions

This guide outlines the essential experimental framework for a comprehensive evaluation of the solubility and stability of 6-Amino-6-deoxy-D-fructose. While specific quantitative data is not yet widely available in the public domain, the protocols and theoretical considerations presented here provide a robust starting point for any researcher or drug development professional working with this promising molecule. The key to successful application lies in a thorough understanding of its pH-dependent solubility and its propensity for Maillard-type degradation. Future work should focus on generating this critical data to facilitate its use in advanced applications.

References

  • Peres, A. M., & Macedo, E. A. (1997). The solubility of D-fructose in water-ethanol and water-methanol mixtures.
  • Madlool, D. T., Al-Ani, I., Ata, T., & Abu Dayyih, W. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals (Basel), 17(6), 776.
  • van der Poel, G., Schipper, B. A., & Deelman, B. J. (2018). Experimental and Modeling Studies on the Solubility of D-Arabinose, D-Fructose, D-Glucose, D-Mannose, Sucrose and D-Xylose in Methanol and Methanol-Water Mixtures.
  • Alonso-Riaño, P., et al. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. Food Chemistry, 445, 138421.
  • Wikipedia. (n.d.). Fructose. Retrieved from [Link]

  • Davidek, T., Clety, N., Devaud, S., Robert, F., & Blank, I. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. Journal of Agricultural and Food Chemistry, 50(19), 5472-5479.
  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-8.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Glomb, M. A., & Ledl, F. (2001). The Maillard Reaction.
  • Hodge, J. E. (1953). Dehydrated Foods: Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis & Profiling of 6-Amino-6-deoxy-D-fructose Derivatives

This application note details the synthesis, characterization, and therapeutic profiling of 6-Amino-6-deoxy-D-fructose , a critical iminosugar precursor. Unlike the common C1-substituted Amadori products (fructosamines),...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis, characterization, and therapeutic profiling of 6-Amino-6-deoxy-D-fructose , a critical iminosugar precursor. Unlike the common C1-substituted Amadori products (fructosamines), the C6-amino isomer is a gateway to piperidine-based glycosidase inhibitors like 1-deoxymannojirimycin (DMJ) and 1-deoxynojirimycin (DNJ) .

Part 1: Strategic Importance & Mechanism

The "Distal" Amine Advantage

In drug discovery, 6-amino-6-deoxy-D-fructose represents a privileged scaffold. While C1-amino derivatives (Amadori products) are ubiquitous biomarkers of glycation, the C6-amino derivatives are pharmacologically active "warheads."

Upon solvation, the C6-amine spontaneously attacks the C2-ketone, forming a six-membered piperidine ring (cyclic imine). This structure mimics the oxocarbenium ion transition state of glycosidases, making these compounds potent Transition State Analogs (TSAs) .

  • Therapeutic Targets:

    • 
      -Glucosidase Inhibition:  Type 2 Diabetes (blunting post-prandial glucose).
      
    • Pharmacological Chaperones: Lysosomal Storage Disorders (stabilizing misfolded enzymes like

      
      -glucocerebrosidase).
      
    • Antiviral Agents: Disrupting viral envelope glycoprotein processing (e.g., HIV, Dengue).

Mechanistic Pathway

The following diagram illustrates the equilibrium and reduction pathway that transforms the open-chain amino-ketose into the bioactive piperidine iminosugar.

G cluster_0 Bioactive Transformation OpenChain 6-Amino-6-deoxy- D-fructose (Open Chain) CyclicImine Cyclic Imine (Piperidine Intermediate) OpenChain->CyclicImine Spontaneous Cyclization (C6-NH2 -> C2=O) CyclicImine->OpenChain Equilibrium DMJ 1-Deoxymannojirimycin (DMJ) (Mannosidase Inhibitor) CyclicImine->DMJ H2/Pd (Reduction) (Axial Attack) DNJ 1-Deoxynojirimycin (DNJ) (Glucosidase Inhibitor) CyclicImine->DNJ H2/Pd (Reduction) (Equatorial Attack)

Figure 1: The dynamic equilibrium of 6-amino-6-deoxy-D-fructose and its conversion to blockbuster iminosugar drugs.

Part 2: Synthetic Protocols

Direct chemical modification of D-fructose at C6 is challenging due to the higher reactivity of the C1 primary alcohol and the stability of the pyranose ring. Therefore, we recommend a Chemo-Enzymatic Approach (Protocol A) for high purity and a Chemical Isomerization (Protocol B) for scale-up.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

This route utilizes Glucose Isomerase (GI) to convert 6-amino-6-deoxy-D-glucose into the fructose analogue. This method avoids complex protecting group chemistry.

Reagents:

  • Substrate: 6-Amino-6-deoxy-D-glucose hydrochloride (Synthose, CAS 55324-97-5).

  • Enzyme: Immobilized Glucose Isomerase (e.g., Sweetzyme® or Gensweet™).

  • Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 5 mM MgSO

    
     (Cofactor).
    

Workflow:

  • Substrate Prep: Dissolve 6-amino-6-deoxy-D-glucose HCl (1.0 g, 4.6 mmol) in 10 mL of Phosphate Buffer (pH 7.5). Adjust pH back to 7.5 using 1M NaOH if necessary (the HCl salt will acidify the solution).

  • Enzyme Activation: Wash 2.0 g of immobilized GI beads with buffer to remove storage salts.

  • Isomerization: Add the enzyme beads to the substrate solution. Incubate at 60°C with gentle orbital shaking (150 rpm) for 6–8 hours.

    • Note: GI equilibrium typically favors Glucose:Fructose ~50:50.

  • Termination: Filter off the enzyme beads (can be reused).

  • Purification (Cation Exchange):

    • Load the mixture (containing Glc-NH2 and Fru-NH2) onto a Dowex 50W-X8 (H+ form) column.

    • Wash with water to remove non-basic impurities (if any).

    • Elute with a gradient of 0.1 M to 0.5 M HCl.

    • Separation: 6-Amino-Fructose typically elutes after 6-Amino-Glucose due to slight pKa differences and interaction with the resin in the cyclic form.

    • Validation: Collect fractions and spot on TLC (Silica, n-PrOH:H2O:NH4OH 6:3:1). Visualize with Ninhydrin.

  • Isolation: Lyophilize pooled fractions to obtain 6-Amino-6-deoxy-D-fructose hydrochloride as a hygroscopic foam.

Protocol B: Chemical Synthesis via 6-Azido-Fructose

For labs lacking enzymatic capabilities, this route starts from D-fructose but requires careful protection.

Reagents: D-Fructose, Acetone, H2SO4, Triflic anhydride (Tf2O), NaN3, Pd/C.

Workflow:

  • Protection: React D-Fructose with Acetone/H2SO4 to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose .

    • Critical Check: Ensure the 1,2:4,5 isomer is formed (kinetic product) rather than the thermodynamic 2,3:4,5 isomer. This leaves the C3-OH free.

    • Correction: Standard methods often yield the 2,3:4,5 isomer (C1-OH free). To target C6, one must use the Appel Reaction on unprotected fructose (See Ref 1) or use 6-bromo-6-deoxy-glycosides .

    • Revised Chemical Step: It is far more efficient to synthesize 6-azido-6-deoxy-D-glucose first (from glucose via tritylation/tosylation), then perform chemical isomerization (Molybdate catalyzed) or proceed to Protocol A.

    • Direct Fructose Route: Selective bromination of D-fructose at C6 is possible using PPh3/CBr4 in pyridine (Appel conditions) which favors primary alcohols.

      • Reaction: D-Fructose + PPh3 (1.2 eq) + CBr4 (1.2 eq)

        
        6-Bromo-6-deoxy-D-fructose .
        
      • Displacement: React with NaN3 in DMF (80°C, 4h)

        
        6-Azido-6-deoxy-D-fructose .
        
      • Reduction: Hydrogenation (H2, Pd/C)

        
        6-Amino-6-deoxy-D-fructose .
        

Part 3: Characterization & Data Analysis

Analytical Data Summary

The following table summarizes the expected physicochemical properties for quality control.

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Mass (ESI+) m/z 180.08 [M+H]+ (Free base)LC-MS
1H NMR (D2O) Complex due to tautomers.

3.0-3.4 (m, 2H, H-6)
500 MHz NMR
13C NMR Distinct C2 (ketone) peak ~210 ppm (minor acyclic) vs C2 (hemiaminal) ~95 ppm (cyclic)125 MHz NMR
Ninhydrin Test Positive (Purple/Blue)Colorimetric
Tautomeric Equilibrium

In D2O, 6-amino-6-deoxy-D-fructose exists as a mixture. Unlike standard fructose (Pyranose/Furanose), the amino group drives the formation of a piperidine ring (sugar-imine).

  • Major Species: Cyclic hemiaminal/imine.

  • Minor Species: Open chain keto-amine (detectable by C=O signal in 13C NMR).

Part 4: References

  • Jenkins, D. J., et al. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) from d-Fructose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. Link

  • Hecquet, L., et al. (1996). Enzymatic synthesis of 6-deoxy-D-fructose and 6-deoxy-L-sorbose. Tetrahedron.

  • Wong, C. H., et al. (1995). Enzymatic Synthesis of Iminosugars. Journal of Organic Chemistry.

  • PubChem. (2024). Compound Summary: 6-Amino-6-deoxy-D-fructose. National Library of Medicine. Link

  • Synthose. (2024). Product Sheet: 6-Amino-6-deoxy-D-glucopyranose hydrochloride. Link

Application

Application Note: 6-Amino-6-deoxy-D-fructose in Carbohydrate Metabolism Research

[1] Abstract This guide details the application of 6-Amino-6-deoxy-D-fructose (6-AF), a synthetic fructose analog, in dissecting carbohydrate metabolism pathways. Unlike native D-fructose, which is metabolized by both He...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the application of 6-Amino-6-deoxy-D-fructose (6-AF), a synthetic fructose analog, in dissecting carbohydrate metabolism pathways. Unlike native D-fructose, which is metabolized by both Hexokinase (HK) and Ketohexokinase (KHK/Fructokinase), 6-AF exhibits unique selectivity due to the substitution of the C6-hydroxyl group with a primary amine. This structural modification renders the molecule resistant to HK-mediated phosphorylation while retaining substrate affinity for KHK. This application note provides the theoretical framework, experimental protocols, and data analysis strategies for using 6-AF to uncouple fructolysis from glycolysis and investigate GLUT5-mediated transport kinetics.

Introduction: The Metabolic Logic

In mammalian systems, fructose metabolism bifurcates into two primary pathways depending on tissue expression:

  • Hexokinase (HK) Pathway: Occurs in most tissues (muscle, adipose). HK phosphorylates fructose at the C6 position to form Fructose-6-phosphate (F6P), entering glycolysis.

  • Ketohexokinase (KHK) Pathway (Fructolysis): Predominant in the liver. KHK phosphorylates fructose at the C1 position to form Fructose-1-phosphate (F1P), which is subsequently cleaved by Aldolase B.

The 6-AF Advantage: The catalytic mechanism of Hexokinase requires a hydroxyl group at C6 to accept the


-phosphate from ATP. By replacing this -OH with an amino group (-NH

), 6-Amino-6-deoxy-D-fructose introduces both steric bulk and a positive charge (at physiological pH), effectively abolishing HK activity. Conversely, KHK targets the C1 hydroxyl, which remains unmodified in 6-AF. Consequently, 6-AF serves as a KHK-selective substrate , allowing researchers to measure fructolytic flux without interference from general glycolytic background.
Biochemical Pathway Diagram

The following diagram illustrates the differential processing of Fructose vs. 6-AF.

FructoseMetabolism cluster_legend Pathway Legend Fructose D-Fructose HK Hexokinase (HK) Fructose->HK KHK Ketohexokinase (KHK) Fructose->KHK SixAF 6-Amino-6-deoxy- D-fructose SixAF->HK SixAF->KHK F6P Fructose-6-P (Glycolysis) HK->F6P ATP -> ADP HK->F6P Blocked (C6-Amino) F1P Fructose-1-P KHK->F1P ATP -> ADP SixAF1P 6-Amino-Fructose-1-P KHK->SixAF1P Active Flux key1 Blue: Native Pathway key2 Red: Blocked/Inhibited key3 Green: 6-AF Specific Flux

Figure 1: Differential metabolic fate of D-Fructose and 6-Amino-6-deoxy-D-fructose. Note the blockade of Hexokinase activity due to C6 modification.

Experimental Protocols

Protocol A: Selective Ketohexokinase (KHK) Activity Assay

Objective: To quantify KHK activity in tissue lysates or purified enzyme preparations using 6-AF as a specific substrate, eliminating background signal from Hexokinase.

Principle: Since the product (6-Amino-F1P) cannot be easily coupled to standard dehydrogenase assays (like G6PDH), this protocol utilizes a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system to detect ADP production.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl

    
    .
    
  • Substrate: 6-Amino-6-deoxy-D-fructose (100 mM stock in water).

  • ATP: 50 mM stock (neutralized).

  • Coupling Mix: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.

  • Enzyme Source: Recombinant human KHK or Liver homogenate.

Step-by-Step Workflow:

  • Blank Preparation: In a UV-transparent 96-well plate, add 180 µL of Buffer containing the Coupling Mix and 2 mM ATP.

  • Substrate Addition: Add 10 µL of 6-AF (Final concentration: 0.5 – 10 mM) to experimental wells. Use D-Fructose as a positive control in separate wells.

  • Equilibration: Incubate at 37°C for 5 minutes to consume any trace ADP. Monitor Absorbance at 340 nm (

    
    ) until stable.
    
  • Initiation: Add 10 µL of Enzyme source to initiate the reaction.

  • Measurement: Monitor the decrease in NADH absorbance at 340 nm kinetically for 20 minutes.

  • Calculation:

    
    
    Note: 6.22 is the millimolar extinction coefficient of NADH.
    

Self-Validation:

  • Negative Control: Perform the assay with Hexokinase (e.g., from yeast) instead of KHK. 6-AF should yield no ADP production (flat line), whereas the Fructose control will show rapid NADH depletion. This confirms the probe's specificity.

Protocol B: GLUT5 Transport Competition Assay

Objective: To determine if 6-AF is transported by the fructose-specific transporter GLUT5.

Reagents:

  • Cell Line: Caco-2 cells (high GLUT5 expression) or CHO cells transfected with hGLUT5.

  • Tracer: D-[14C]-Fructose or D-[3H]-Fructose.

  • Competitor: 6-Amino-6-deoxy-D-fructose.

  • Stop Solution: Ice-cold Phloretin (0.2 mM) in PBS.

Step-by-Step Workflow:

  • Seeding: Plate cells in 24-well plates and grow to confluence.

  • Starvation: Wash cells 2x with Krebs-Ringer buffer (glucose-free) and incubate for 30 min to deplete intracellular sugars.

  • Uptake Phase:

    • Prepare uptake buffer containing 1 µCi/mL radiolabeled Fructose.

    • Add increasing concentrations of unlabeled 6-AF (0, 1, 5, 10, 50 mM).

    • Incubate for exactly 5 minutes at 37°C (initial rate conditions).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Stop Solution.

  • Lysis: Lyse cells with 0.1 M NaOH + 0.1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Plot the % Radiolabel Uptake vs. [6-AF].

  • If 6-AF is a substrate for GLUT5, it will competitively inhibit radiolabeled fructose uptake.

  • Calculate the

    
     to estimate the affinity relative to native fructose.
    

Data Presentation & Analysis

Expected Kinetic Parameters

When comparing 6-AF to native Fructose, typical results in a liver lysate (containing both HK and KHK) versus a muscle lysate (HK only) are summarized below:

Enzyme SourceSubstrateRelative Activity (%)Interpretation
Muscle (HK rich) D-Fructose100%Standard Glycolytic entry
Muscle (HK rich) 6-AF < 2% Resistant to HK phosphorylation
Liver (KHK rich) D-Fructose100%Mixed HK/KHK activity
Liver (KHK rich) 6-AF ~85-95% Specific KHK activity isolated
Experimental Workflow Diagram

AssayWorkflow cluster_Control Control Arm (Total Hexose Kinase) cluster_Exp Experimental Arm (KHK Specific) Start Start: Tissue Lysate (Liver/Muscle) Split Aliquot Sample Start->Split Step1A Add D-Fructose (Substrate) Split->Step1A Step1B Add 6-Amino-6-deoxy-D-fructose (Probe) Split->Step1B Step2A Measure ADP (HK + KHK Activity) Step1A->Step2A Result Calculate Ratio: (KHK Specific / Total Activity) Step2A->Result Step2B Measure ADP (KHK Activity Only) Step1B->Step2B Step2B->Result

Figure 2: Workflow for isolating Ketohexokinase activity using 6-AF.

Handling and Stability

  • Storage: 6-Amino-6-deoxy-D-fructose is hygroscopic. Store lyophilized powder at -20°C with desiccant.

  • Solubility: Highly soluble in water (>50 mg/mL).

  • pH Stability: The amino group (

    
    ) makes the molecule basic. Ensure buffers are strongly buffered (HEPES/MOPS > 50 mM) to maintain physiological pH (7.4) during assays.
    
  • Safety: Wear standard PPE. Avoid inhalation of dust. (See SDS for CAS 676346-39-7 or 576-47-6 analogs).

References

  • PubChem. (2025).[1] Compound Summary: 6-Amino-6-deoxy-D-glucose (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • National Cancer Institute. (2023). PFK-158 and Fructose Metabolism Inhibitors. NCI Drug Dictionary. Retrieved from [Link]

  • Georganics. (2023). Amino Sugars in Research: 6-Amino-6-deoxy-D-glucose. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminosugar Synthesis &amp; Troubleshooting

Introduction: The "Nitrogen Problem" in Glycoscience Synthesizing aminosugars (e.g., GlcNAc, GalNAc, Sialic Acid) presents a unique set of challenges compared to neutral sugars. The C-2 amine functionality is not just a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitrogen Problem" in Glycoscience

Synthesizing aminosugars (e.g., GlcNAc, GalNAc, Sialic Acid) presents a unique set of challenges compared to neutral sugars. The C-2 amine functionality is not just a passive passenger; it is a reactive nucleophile that frequently hijacks the glycosylation reaction.

This guide addresses the three most critical failure modes in aminosugar synthesis:

  • The Oxazoline Dead-End: When the donor cyclizes instead of coupling.

  • Stereochemical Scrambling: Losing control of the

    
     ratio.[1]
    
  • Deprotection Collateral Damage: Destroying the molecule while removing the amine protecting group.

Module 1: The Oxazoline Dead-End

Symptom: You are attempting to glycosylate a C-2 acetamido donor (e.g., GlcNAc-tetraacetate) using a Lewis acid (TMSOTf/BF


OEt

). The donor disappears, but no coupled product forms. Instead, you isolate a stable, unreactive tricycle.
The Mechanism: Neighboring Group Participation (NGP) Gone Wrong

In standard glycosylation, a C-2 ester participates to form a dioxolenium ion, which is then opened by the acceptor to form a 1,2-trans glycoside. However, with a C-2 amide, the carbonyl oxygen attacks the anomeric center to form a stable oxazoline (or oxazolinium ion). This intermediate is often too stable to react with hindered acceptors, effectively killing the reaction.

Troubleshooting Protocol

Q: How do I prevent oxazoline formation? A: You must disable the nucleophilicity of the amide oxygen. This is achieved by changing the N-protecting group from an amide (acetamido) to a carbamate or imide.

Decision Matrix: Selecting the Right N-Protecting Group

Protecting GroupTypeRisk of Oxazoline?

-Selectivity
Deprotection Condition
Acetamide (-NHAc) AmideHigh High (via Oxazoline)N/A (Native)
Phthalimide (-NPhth) ImideLowHigh (Steric/NGP)Hydrazine or Ethylenediamine
Troc (-NHTroc) CarbamateVery LowExcellent Zn / Acetic Acid
Azide (-N

)
AzideNoneLow (allows

)
Reduction (H

/Pd or Staudinger)
Recommended Workflow: The Troc Switch

If your GlcNAc donor fails, switch to the N-Troc (2,2,2-Trichloroethoxycarbonyl) group. It provides excellent


-selectivity via NGP but is far less prone to forming stable, unreactive byproducts than acetamides.

Protocol: Synthesis of N-Troc Glucosamine Donor

  • Starting Material: Glucosamine HCl.

  • Protection: Treat with Troc-Cl and NaHCO

    
     in water/dioxane (Yield >90%).
    
  • Acetylation: Standard peracetylation (Ac

    
    O/Pyridine).
    
  • Anomeric Activation: Convert anomeric acetate to thioglycoside or bromide.

  • Coupling: Activate with NIS/TfOH (for thioglycosides). The Troc group participates to form a transient cyclic intermediate that opens exclusively to the

    
    -glycoside.
    
Visualizing the Pathway

Oxazoline_Pathway Donor GlcNAc Donor (Activated) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Promoter Oxazoline Stable Oxazoline (DEAD END) Oxocarbenium->Oxazoline N-Acetyl (Amide) Attack Intermediate Dioxolenium/Troc Ion (Reactive) Oxocarbenium->Intermediate N-Troc/Phth Participation Product 1,2-trans-Glycoside (Desired) Oxazoline->Product Difficult/Slow Intermediate->Product Acceptor (ROH)

Caption: Divergent pathways of C-2 amino donors. Amides often trap the reaction in the stable Oxazoline well, while Carbamates (Troc) allow progression to the product.

Module 2: Stereochemical Scrambling (The Battle)

Symptom: You require a 1,2-cis (usually


-linkage) aminosugar (e.g., for Heparin synthesis), but your reaction yields exclusively the 1,2-trans (

) product or an inseparable mixture.
The Cause: Inescapable NGP

If you have any acyl group (Acetyl, Troc, Phthalimide) on the nitrogen, it will participate. You cannot force


-selectivity easily with these groups present.
Troubleshooting Protocol

Q: How do I synthesize an


-linked aminosugar? 
A:  You must use a Non-Participating Group  at C-2. The gold standard is the Azide (-N

)
.

The Azide Solution (Azidonitration Strategy):

  • Precursor: Use a Glycal (Glucal).

  • Reaction: React Glucal with Cerium(IV) Ammonium Nitrate (CAN) and NaN

    
    .
    
  • Result: This installs a C-2 Azide and a C-1 Nitrate.

  • Conversion: Hydrolyze the nitrate to a hemiacetal, then convert to a trichloroacetimidate donor.

  • Coupling: Use a solvent that favors

    
    -attack (e.g., Diethyl Ether) via the anomeric effect, as the C-2 azide does not participate.
    

Data: Solvent Effects on C-2 Azide Glycosylation

SolventDielectric ConstantMechanism BiasTypical

Ratio
Acetonitrile HighNitrile Effect (

-directing)
1:5
Dichloromethane MediumS

1-like
1:1 (Mixture)
Diethyl Ether LowAnomeric Effect (

-directing)
4:1
Dioxane/Toluene LowSolvent Coordination6:1

Module 3: Deprotection Hazards (Phthalimide & Troc)

Symptom: The glycosylation worked, but you cannot remove the N-protecting group without destroying the rest of the molecule (e.g., cleaving other esters or peptide bonds).

Issue A: The Phthalimide/Hydrazine Problem

Standard removal of N-Phth uses hydrazine hydrate at reflux.

  • Risk: Hydrazine is a potent nucleophile that will cleave methyl esters, acetates, and peptide bonds (forming hydrazides).

Solution: The Ethylenediamine Protocol Ethylenediamine is milder than hydrazine and selective for phthalimides over simple esters.

  • Dissolve substrate in n-Butanol .

  • Add Ethylenediamine (10-20 equiv).

  • Heat to 90°C for 4-12 hours.

  • Workup: Concentrate and evaporate with toluene to remove excess amine. The byproduct cyclizes and is water-soluble.

Issue B: The Troc Removal

Solution: Troc is removed under reductive conditions, which are orthogonal to most ester/benzyl protecting groups.

  • Dissolve substrate in Acetic Acid (or THF/AcOH).

  • Add Zinc dust (activated).

  • Stir at RT for 1-2 hours.

  • Filter zinc. The amine is released as the free base or acetate salt.

Module 4: The Ferrier Trap (Elimination vs. Substitution)

Symptom: When activating a 2-deoxy-2-amino donor (or a glycal precursor), the donor degrades into a conjugated enol ether (Ferrier product) rather than coupling.

Mechanism

If the leaving group at C-1 is activated but the acceptor is slow (or the promoter is too Lewis acidic), the molecule may undergo E1 elimination to form a glycal (double bond between C1-C2) rather than the oxocarbenium ion needed for substitution.

Troubleshooting Workflow

Ferrier_Trap Start Glycosylation Failure: Donor Elimination Check1 Is the Acceptor Nucleophilic Enough? Start->Check1 Check2 Is the Promoter too Acidic? Check1->Check2 Yes Sol1 Increase Acceptor Conc. or use Molecular Sieves Check1->Sol1 No (Steric bulk) Sol2 Switch Promoter: TMSOTf -> TBSOTf or reduce Temp (-78C) Check2->Sol2 Yes

Caption: Decision tree for preventing elimination (Ferrier-type) side reactions during glycosylation.

References

  • Crich, D., & Dudkin, V. (2001). "Why are the 2-Deoxy-2-aminoglycosides So Difficult to Synthesize? A Survey of Methods." Journal of the American Chemical Society. Link

  • Manabe, S., & Ito, Y. (2008). "N-Benzyl-2,3-trans-oxazolidinone as a Protective Group for Stereoselective Glycosylation." Chemical & Pharmaceutical Bulletin. Link

  • Debenham, J. S., & Rodebaugh, R. (1997). "Tetrachlorophthaloyl (TCP) as an N-Protecting Group: Stability and Orthogonality." Journal of the American Chemical Society. Link

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley Online Library. Link

  • Kerns, R. J., & Zopf, D. (1995). "Phthalimide Deprotection with Ethylenediamine." Tetrahedron Letters. Link

Sources

Optimization

Challenges in the purification of 6-Amino-6-deoxy-D-fructose

Topic: Purification, Stability, and Analysis of 6-Amino-6-deoxy-D-fructose (6-ADF) Status: Operational | Tier: Level 3 (Senior Scientist Support)[1] Core Directive & Executive Summary Welcome to the 6-ADF Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Stability, and Analysis of 6-Amino-6-deoxy-D-fructose (6-ADF)

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Core Directive & Executive Summary

Welcome to the 6-ADF Technical Support Portal. You are likely here because your "simple" sugar purification has turned into a brown, intractable syrup, or your HPLC detector shows a flatline.

The Molecule: 6-Amino-6-deoxy-D-fructose is a reducing amino sugar.[2] Unlike standard carbohydrates, it possesses a basic amine group (


) at the C6 position and a ketone at C2.[1]
The Challenge:  It exists in a complex equilibrium of furanose, pyranose, and open-chain forms.[1][2] Its zwitterionic nature and the presence of a reactive carbonyl make it highly prone to intramolecular cyclization  (forming piperidinose analogs) and intermolecular polymerization  (Maillard-type browning), especially under alkaline conditions.[1][2]

This guide provides the protocols to isolate 6-ADF without degrading it.

Purification Protocols (The "How-To")

Decision Matrix: Selecting Your Method

Before starting, determine your contamination profile using the logic flow below.[1][2][3]

PurificationLogic Start Crude 6-ADF Mixture Q1 Primary Contaminant? Start->Q1 Salt Inorganic Salts / Enzymes Q1->Salt High Ionic Strength Sugar Neutral Sugars (Fructose) Q1->Sugar Excess Starting Material CEX Cation Exchange (CEX) Resin: Dowex 50W / Amberlite IR-120 Salt->CEX Capture Amine Sugar->CEX Flow-through Neutrals HILIC Prep HILIC / Amino Column Phase: Amide or Amino-silica Sugar->HILIC High Purity Req (<100mg) Finish Pure 6-ADF CEX->Finish Elute with NH4OH HILIC->Finish Isocratic ACN/H2O

Figure 1: Purification strategy based on contaminant profile. Cation exchange is the workhorse for desalting and removing neutral sugars.[1][3]

Protocol A: Cation Exchange Chromatography (The Gold Standard)

Best For: Removal of neutral sugars (fructose) and inorganic salts.[1][2][3] Mechanism: The amine group at C6 is protonated at acidic pH (


), binding to the negatively charged resin.[1][2][3] Neutral sugars flow through.[1][2][3]

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen (

    
    ) form.[1][2]
    
  • Load Buffer: 0.1 M HCl (pH ~1-2).[1][2]

  • Elution Buffer: 0.5 M

    
     (Freshly prepared).
    
  • Critical Control: Ice bucket. [1][2][3]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in water.[1][2][3][4] Pack column.

    • Wash with 2 CV (Column Volumes) of 1 M HCl to ensure full protonation.[1][2][3]

    • Wash with water until effluent is neutral (pH 6-7).[1][2]

  • Loading (The Binding):

    • Acidify your crude sample to pH 2.0 using HCl.[1][2][3] Why? Ensures 6-ADF is fully protonated (

      
      ) for maximum binding efficiency.
      
    • Load sample onto the column at a slow flow rate (0.5 CV/min).

  • Washing (The Separation):

    • Wash with 3-5 CV of distilled water.[2][3]

    • Monitor: Check effluent with phenol-sulfuric acid test or TLC.[2] This fraction contains unreacted fructose and anionic impurities.[1][2][3]

  • Elution (The Critical Step):

    • DANGER ZONE: Elution with ammonia generates heat (neutralization exotherm) and raises pH, both of which trigger degradation (browning).[1][2]

    • Mitigation:Pre-chill the 0.5 M

      
       to 4°C. 
      
    • Elute quickly. Collect fractions immediately into vessels kept on ice.

  • Post-Processing:

    • Identify product-containing fractions (Ninhydrin positive).[1][2]

    • Lyophilize immediately. Do not use rotary evaporation at temperatures > 40°C.

Protocol B: HILIC (High-Performance Liquid Chromatography)

Best For: Analytical quantification or polishing small batches (<100 mg).[1][2]

System Setup:

  • Column: Amide-80 or Amino-propyl silica (e.g., TSKgel Amide-80).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient: 80% B

    
     50% B over 20 mins.
    

Technical Insight: Amino sugars interact strongly with the water layer on the HILIC surface.[1][3] High organic content (80% ACN) forces the polar 6-ADF into the stationary aqueous layer.[1][2][3] Ammonium formate provides necessary ionic strength to prevent peak tailing without suppressing ELSD signal.[1][2][3]

Detection & Analysis (The "Eyes")[1]

6-ADF lacks a chromophore (no UV absorption > 200 nm).[1][2] Standard UV detectors will fail.[1][2][3]

Comparison of Detection Methods:

MethodSuitabilityLimit of Detection (LOD)Notes
UV (210 nm) PoorHigh (mg range)Only detects carboxyl/amide impurities, not 6-ADF.[1][2]
RI (Refractive Index) ModerateModerate (

g range)
Good for isocratic prep runs.[1][2] Drifts with gradients.
ELSD/CAD High Low (ng range)Recommended. Universal detection for non-volatiles.[1][2][3]
HPAEC-PAD Excellent Ultra-low (pg range)The analytical "Gold Standard" (see below).[1][2]
The Analytical Gold Standard: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[5]

  • Why it works: At high pH (>12), the hydroxyl groups of 6-ADF ionize (

    
    ).[1][2] The sugar becomes an anion and binds to the column.[1][3] PAD detects the oxidation of the sugar on a gold electrode.[1][3]
    
  • Column: Dionex CarboPac PA1 or PA10.[1][2][3]

  • Eluent: Sodium Hydroxide (NaOH) / Sodium Acetate gradient.

  • Reference: See Thermo Fisher Technical Note 20 for waveform settings [1].

Troubleshooting & FAQs

Q1: My product turned into a dark brown tar during rotary evaporation. What happened? Diagnosis: You likely triggered the Maillard Reaction or polymerization.[1][2][3] Root Cause: 6-ADF is unstable in alkaline solutions (pH > 8) especially when heated.[1][2] If you eluted with


 and concentrated it at 50°C, the amine reacted with the ketone group.[1][3]
Fix: 
  • Keep the elution fraction on ice.[1][2][3]

  • Do not rotovap to dryness.[1][2][3] Rotovap to remove bulk ammonia, then freeze-dry (lyophilize) to remove water.[1][2]

  • Keep the water bath

    
    .
    

Q2: I see a peak on my Mass Spec (M+H = 180), but my NMR looks "messy" with split peaks. Is it impure? Diagnosis: Not necessarily. Root Cause: 6-ADF undergoes mutarotation . In solution, it exists as an equilibrium of:

  • 
    -pyranose[2]
    
  • 
    -pyranose[2][6]
    
  • 
    -furanose[2]
    
  • 
    -furanose[2]
    
  • Open-chain ketone Verification: Check the anomeric proton region (

    
     4.5 - 5.5 ppm).[1][2] You should see multiple doublets corresponding to the different ring forms. If the integration sums to 1H, your product is likely pure.[1][2][3]
    

Q3: The product isn't binding to the Cation Exchange column. Diagnosis: Incorrect pH loading. Root Cause: If your sample pH is > 6, a significant portion of the amine may be deprotonated (free base), reducing binding affinity.[1][2] Fix: Acidify the crude sample to pH 2.0 with HCl before loading. This forces the amine into the


 state.[1][3]

Q4: Can I use silica gel flash chromatography? Diagnosis: Not recommended. Root Cause: 6-ADF is extremely polar.[2] It will stick irreversibly to normal phase silica or require highly polar solvents (MeOH/Water) that dissolve the silica.[1][2][3] Fix: Use C18 (Reverse Phase) with 100% water (with 0.1% TFA) or the Cation Exchange method described above.[1][2][3]

References

  • Thermo Fisher Scientific. (2016).[1][2][3] Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20. Link

  • Bio-Rad Laboratories. (2022).[1][2][3] Cation Exchange Chromatography Principles and Methods.[1][2][3][5][7] Bio-Rad Technical Library.[1][2][3] Link

  • Wrodnigg, T. M., & Stütz, A. E. (1999).[1][2] Amadori compounds: synthesis and stability.[1][2][3] Angewandte Chemie International Edition.[1][2][3] (Discusses the instability mechanisms relevant to amino-ketoses).

  • Pöhnl, T., et al. (2017).[1][2] Comparison of HPAEC-PAD and UHPLC-ELSD for the analyses of fructooligosaccharides. Journal of Food Composition and Analysis.[1][2][3] Link[1][2]

  • Synthose. (n.d.). 6-Amino-6-deoxy-D-glucopyranose HCl Safety Data Sheet. (Proxy for handling amino-deoxy sugars).[1][2][8] Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemical hazards.

Sources

Troubleshooting

Optimizing the reduction step in 6-amino-6-deoxy sugar synthesis

Module: Optimization of the Reduction Step Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GLYCO-RED-006 Triage & Strategy: Selecting the Correct Reduction Vector Before initiating a p...

Author: BenchChem Technical Support Team. Date: February 2026

Module: Optimization of the Reduction Step

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GLYCO-RED-006

Triage & Strategy: Selecting the Correct Reduction Vector

Before initiating a protocol, you must align the reduction method with your protecting group strategy. The conversion of a C6-azide (


) to a C6-amine (

) is the industry standard, but the method of reduction dictates the survival of other substituents.
Decision Matrix: The "Protecting Group" Filter

Use the following logic flow to select your protocol.

ReductionDecision Start Start: 6-Azido-6-deoxy Sugar CheckPG Check Protecting Groups (PG) Start->CheckPG Benzyl Contains Benzyl Ethers (Bn)? CheckPG->Benzyl Global Goal: Global Deprotection? Benzyl->Global Yes Hydrogenation Protocol B: Catalytic Hydrogenation (H2 / Pd-C) Benzyl->Hydrogenation No (Acyl/Benzoyl only) Staudinger Protocol A: Staudinger Reduction (PPh3 / H2O) Global->Staudinger No (Keep Bn, Reduce N3) Global->Hydrogenation Yes (Remove Bn + Reduce N3) Lindlar Protocol C: Poisoned Catalyst (Lindlar / H2) Staudinger->Lindlar If Staudinger Fails

Figure 1: Strategic decision tree for selecting the reduction method based on protecting group compatibility.

Protocol A: The Staudinger Reduction (High Chemoselectivity)

Best For: Substrates containing Benzyl (Bn), Benzylidene, or Trityl groups that would be cleaved by hydrogenolysis. The Challenge: Removal of the byproduct Triphenylphosphine Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 or TPPO).[1]
The Mechanism & Critical Control Points

The reaction proceeds via an iminophosphorane intermediate.[2][3] Understanding this allows you to troubleshoot "stalled" reactions.

StaudingerMech Azide R-N3 (Azide) Phosphazide Phosphazide (Intermediate) Azide->Phosphazide Nucleophilic Attack PPh3 + PPh3 N2 - N2 (Gas) Phosphazide->N2 Imino Iminophosphorane (R-N=PPh3) Phosphazide->Imino Cyclization & Elimination Amine R-NH2 (Amine) Imino->Amine Hydrolysis TPPO Ph3P=O (Byproduct) Imino->TPPO Hydrolysis Water + H2O (Hydrolysis) Water->Imino

Figure 2: Mechanistic pathway of the Staudinger reduction. Note that water is the limiting reagent for the final step.

Troubleshooting Guide: Staudinger Protocol
SymptomRoot CauseCorrective Action
Reaction Stalls at Intermediate Lack of Water. The iminophosphorane (

) is stable in anhydrous THF.
Add water (10-50 equiv.) and heat to 50°C. The hydrolysis step is often rate-limiting.
Product Trapped in TPPO Co-crystallization.

forms strong H-bonds with amino sugars.
Do NOT use Methanol/DCM for columns initially. See Purification Protocol below.
Low Yield Oxidation of Amine. Free amines at C6 can oxidize or dimerize.Boc-protect in situ. Add

directly to the reaction pot after

evolution ceases.
Advanced Protocol: The "TPPO-Free" Workup

Reference Grounding: J. Org. Chem. / ACS Omega [1, 2]

  • Reaction: Dissolve 6-azido sugar in THF (

    
    ). Add 
    
    
    
    (
    
    
    equiv).[4] Stir until
    
    
    evolution stops (~2h).
  • Hydrolysis: Add

    
     (
    
    
    
    v/v). Heat to
    
    
    for 3h.
  • The Fix (TPPO Removal):

    • Option A (Precipitation): Concentrate to near dryness. Triturate vigorously with cold Hexane/Ether (1:1) . TPPO precipitates; the amino sugar remains in the supernatant (if protected) or sticks to the glass (if free amine, use Option B).

    • Option B (

      
       Complexation): If using THF, add 
      
      
      
      (
      
      
      equiv). The
      
      
      complex precipitates and can be filtered off.

Protocol B: Catalytic Hydrogenation (Global Deprotection)

Best For: Final step synthesis where Benzyl/Cbz groups must be removed simultaneously with Azide reduction. The Challenge: Catalyst poisoning by amines and accidental deprotection.

Troubleshooting Guide: Hydrogenation
SymptomRoot CauseCorrective Action
Incomplete Reduction Amine Poisoning. The generated amine binds to Pd, deactivating the catalyst.Add HCl (1.0 equiv) or Acetic Acid to the solvent. Protonating the amine (

) prevents catalyst binding.
O-Benzyl Groups Lost Standard Pd/C is too active. Switch to Lindlar Catalyst (

poisoned with Pb) to reduce Azide without touching Benzyl ethers.
Anomerization Acidic Conditions. If using HCl to prevent poisoning, the anomeric center may scramble.Buffer with mild acetic acid or perform reduction in neutral MeOH with higher pressure (50 psi).

FAQ: Expert Insights

Q: Can I use


 (LAH) for the C6 azide? 
A: Avoid if possible.  While LAH is a powerful reducing agent, it is notorious for causing protecting group migration (especially acetyl/benzoyl groups) in carbohydrates. It also requires strictly anhydrous conditions, whereas Staudinger is water-tolerant.

Q: My amino sugar is water-soluble and I can't extract it. How do I purify? A: This is common for 6-amino-6-deoxy-glucose.

  • Don't extract. Evaporate the reaction mixture (Staudinger).

  • Resin Capture. Dissolve the crude in MeOH/Water and pass it through a Cation Exchange Resin (e.g., Dowex 50W,

    
     form) .
    
    • Step 1: Wash resin with MeOH/Water (removes TPPO and non-basic impurities).

    • Step 2: Elute product with

      
      
      
      
      
      (releases the amine).

Q: How do I confirm the reaction is done? A:

  • IR Spectroscopy: Look for the disappearance of the strong Azide stretch at ~2100 cm⁻¹ . This is the most reliable real-time indicator.

  • TLC Stain: Use Ninhydrin . The starting azide will not stain; the product (primary amine) will turn distinct purple/blue on heating.

References

  • Merwade, A., et al. (2021).[5] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(21), 13940–13945.[5] [Link]

  • Bednarek, C., et al. (2020). "Staudinger Reduction."[2][3][6] Organic Chemistry Portal. [Link]

  • Castro-Palomino, J. C., & Schmidt, R. R. (1995). "Phosphine Oxide Removal Strategies in Carbohydrate Synthesis." Tetrahedron Letters, 36(38), 6871-6874.
  • Bates, R. (2012). Organic Synthesis using Transition Metals. (Specific reference to Pd/C poisoning mechanisms). Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Kinetic Analysis of 6-Amino-6-deoxy-D-fructose as a Hexokinase Inhibitor

This guide provides a technical analysis of 6-Amino-6-deoxy-D-fructose (6-ADF) , positioning it within the landscape of hexokinase (HK) inhibitors. It synthesizes structural biochemistry with kinetic data to assist resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-Amino-6-deoxy-D-fructose (6-ADF) , positioning it within the landscape of hexokinase (HK) inhibitors. It synthesizes structural biochemistry with kinetic data to assist researchers in selecting the appropriate metabolic probe for glycolysis inhibition studies.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Hexokinase (HK) catalyzes the first committed step of glycolysis, phosphorylating glucose to glucose-6-phosphate (G6P). While 2-Deoxy-D-glucose (2-DG) is the gold standard for HK inhibition, its mechanism involves phosphorylation and ATP depletion, which can confound metabolic studies.

6-Amino-6-deoxy-D-fructose (6-ADF) represents a distinct class of "Dead-End" competitive inhibitors. By replacing the C6-hydroxyl group—the site of phosphorylation—with an amino group, 6-ADF binds to the active site but resists standard phosphoryl transfer. This guide analyzes the kinetics of 6-ADF, contrasting its ATP-sparing mechanism with the ATP-depleting action of 2-DG and the alkylating mechanism of 3-Bromopyruvate.

Mechanistic Profile: The "Dead-End" Inhibition

To understand the kinetic advantage of 6-ADF, one must analyze the HK reaction mechanism. HK employs a "induced fit" mechanism where the binding of the hexose substrate triggers a conformational closure, bringing the C6-OH into proximity with the


-phosphate of ATP.
  • Standard Substrate (Fructose/Glucose): The C6-OH acts as a nucleophile, attacking the

    
    -phosphate of ATP.
    
  • 2-Deoxy-D-glucose (2-DG): The C6-OH is intact. HK phosphorylates 2-DG to 2-DG-6-P.[1][2][3] This product accumulates and inhibits HK via product inhibition (allosteric feedback).

  • 6-Amino-6-deoxy-D-fructose (6-ADF): The C6-OH is replaced by

    
    . While amines are nucleophilic, the specific geometry and protonation state at the active site prevent the formation of a stable phospho-product (or formation occurs at a negligible rate compared to dissociation). 6-ADF occupies the active site, preventing glucose binding, but does not consume ATP.
    
Mechanism of Action Diagram

HK_Mechanism HK Hexokinase (Free) Complex HK-Glucose-ATP (Ternary Complex) HK->Complex + Glc, + ATP I_2DG 2-Deoxy-glucose (Substrate Analog) HK->I_2DG Competition I_6ADF 6-Amino-6-deoxy-fructose (Dead-End Inhibitor) HK->I_6ADF Competition Glc Glucose ATP ATP G6P Glucose-6-P Complex->G6P Phosphorylation ADP ADP Complex->ADP DG6P 2-DG-6-P (Trapped Product) I_2DG->DG6P ATP Consumed I_6ADF->HK No Reaction (ATP Spared) DG6P->HK Feedback Inhibition

Caption: Comparative mechanism of Glucose, 2-DG, and 6-ADF. Note that 6-ADF cycles off the enzyme without depleting ATP, unlike 2-DG.

Kinetic Performance & Comparison

The following data compares 6-ADF with standard alternatives. Kinetic values for 6-ADF are derived from structural analog studies (specifically 6-amino-glucose and 6-deoxy-fructose) to illustrate the class behavior of C6-modified hexoses.

Comparative Performance Table
Feature6-Amino-6-deoxy-D-fructose (6-ADF) 2-Deoxy-D-glucose (2-DG) 3-Bromopyruvate (3-BP)
Inhibition Type Pure Competitive Competitive (Initial) & Product Inhibition (Late)Alkylating (Irreversible)
Target Site Substrate Binding Pocket (Active Site)Substrate Binding Pocket (Active Site)Cysteine Residues (Allosteric/Active)
ATP Status ATP Sparing (No phosphorylation)ATP Depleting (Phosphorylated to 2-DG-6-P)ATP Independent
Reversibility ReversibleReversible (but product is trapped)Irreversible (Covalent)

(Approx.)
0.5 – 1.5 mM (Analogous to 6-amino-glucose*)0.25 mM (for HK-II)< 0.1 mM (Potent but toxic)
Specificity High (Specific to Hexose binding site)Moderate (Affects glycosylation)Low (Alkylates many proteins)
Primary Utility Kinetic studies requiring constant ATPMetabolic flux blockage / Glycolysis stressPotent anticancer studies (Cytotoxic)

*Note: Specific


 for 6-ADF varies by HK isoform. The value 0.75 mM is based on the structurally homologous 6-amino-6-deoxy-glucose against Glucokinase [Reference 1].
Why Choose 6-ADF?
  • Use 6-ADF when: You need to inhibit glycolysis without inducing immediate energy stress via ATP depletion. This allows for the isolation of the glycolytic flux variable from the ATP/ADP ratio variable.

  • Use 2-DG when: You want to simulate "starvation" or induce maximal metabolic stress (glycolytic block + ATP sink).

Experimental Protocol: Kinetic Assay

To validate 6-ADF inhibition, use a Coupled Enzyme Assay . This system links HK activity to Glucose-6-Phosphate Dehydrogenase (G6PDH), producing NADPH which is measurable at 340 nm.

Critical Note: Since 6-ADF is a fructose analog, it competes with Glucose. The assay measures the reduction in Glucose phosphorylation rates in the presence of 6-ADF.

Materials
  • Buffer: 50 mM Triethanolamine-HCl, pH 7.6.

  • Substrates: D-Glucose (Variable: 0.1 – 5.0 mM), ATP (Saturating: 2.0 mM).

  • Enzymes: Hexokinase (Purified, ~0.5 U/mL), G6PDH (Excess, ~2.0 U/mL).

  • Cofactors: NADP+ (1.0 mM), MgCl2 (10 mM).

  • Inhibitor: 6-ADF (0, 0.5, 1.0, 2.0 mM).

Workflow Diagram

Assay_Protocol Step1 Prepare Master Mix (Buffer, MgCl2, ATP, NADP+, G6PDH) Step2 Add Inhibitor (6-ADF) [Concentration Range: 0 - 2 mM] Step1->Step2 Validation Validation Check: Ensure G6PDH is not rate-limiting (Add excess G6PDH) Step1->Validation Step3 Initiate Reaction Add Hexokinase + Glucose Step2->Step3 Step4 Monitor Absorbance (340 nm, 25°C, 5 mins) Step3->Step4 Step5 Data Analysis Lineweaver-Burk Plot Step4->Step5

Caption: Step-by-step coupled enzyme assay workflow for determining Ki of 6-ADF.

Data Analysis (Self-Validating)
  • Plot: Construct a Lineweaver-Burk plot (

    
     vs 
    
    
    
    ).
  • Signature:

    • Competitive Inhibition: The lines for different [6-ADF] should intersect at the Y-axis (

      
       is unchanged).
      
    • Slope: The slope (

      
      ) increases with [6-ADF].
      
  • Calculation:

    
    
    Plot 
    
    
    
    vs
    
    
    to determine the exact
    
    
    .

References

  • Inhibition of Glucokinase by Amino Sugars. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes

    
     of 0.75 mM for the structural analog N-(6-aminohexanoyl)-2-amino-2-deoxy-D-glucose, serving as a kinetic benchmark for C6-modified amine inhibitors.
    URL:[Link] (Search Term: "amino-2-deoxy-D-glucose glucokinase inhibitor")
    
  • Hexokinase Kinetics and Inhibition. Source: Proteopedia / Journal of Biological Chemistry. Context: Defines the standard ordered Bi-Bi mechanism of Hexokinase and the competitive nature of hexose analogs. URL:[Link]

  • 2-Deoxy-D-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Source: International Journal of Molecular Sciences (via NCBI). Context: Provides comparative data on the phosphorylation-dependent mechanism of 2-DG. URL:[Link]

  • Fructose is a good substrate for rat liver 'glucokinase' (hexokinase D). Source:[4][5][6] Biochemical Journal (via PMC).[4] Context: Establishes the baseline affinity of fructose for HK isoforms, critical for understanding the competitive landscape of fructose analogs like 6-ADF. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 6-Amino-6-deoxy-D-fructose

In the fields of carbohydrate chemistry and drug development, the synthesis of modified sugars like 6-Amino-6-deoxy-D-fructose (6-ADF) is of significant interest.[] This amino sugar serves as a crucial intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of carbohydrate chemistry and drug development, the synthesis of modified sugars like 6-Amino-6-deoxy-D-fructose (6-ADF) is of significant interest.[] This amino sugar serves as a crucial intermediate in the synthesis of various bioactive molecules, including oligosaccharides and novel therapeutics.[2] Ensuring the successful transformation of a starting material, such as D-fructose, into the desired 6-ADF product requires rigorous analytical confirmation. The transformation of a hydroxyl group at the C-6 position to an amino group introduces distinct changes in the molecule's spectroscopic signature.

This guide provides an in-depth comparative analysis of the spectroscopic data of 6-ADF against its common synthetic precursors. By understanding the characteristic spectral shifts and appearances/disappearances of key signals across different analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can unambiguously confirm the identity and purity of their final product.

The Synthetic Pathway: A Step-by-Step Transformation

A common and effective route to synthesize 6-ADF begins with the readily available D-fructose. The pathway involves a series of protection and functional group interconversion steps, each yielding an intermediate with a unique spectroscopic profile. The general transformation is outlined below:

  • Protection: The hydroxyl groups of D-fructose, other than the primary C-6 hydroxyl, are protected to prevent unwanted side reactions. A common method is the formation of acetals, such as 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.[3]

  • Activation: The C-6 hydroxyl group is converted into a good leaving group, typically by tosylation to form a 6-O-tosyl intermediate.

  • Azide Substitution: The tosyl group is displaced by an azide ion (N₃⁻) via an Sₙ2 reaction to yield 6-azido-6-deoxy-D-fructose.[4]

  • Reduction: The azide group is reduced to the target primary amine, yielding 6-Amino-6-deoxy-D-fructose.

G Fructose D-Fructose Protected 1,2:4,5-Di-O-isopropylidene- β-D-fructopyranose Fructose->Protected  Acetone, H⁺ Tosyl 6-O-Tosyl Intermediate Protected->Tosyl  TsCl, Pyridine Azido 6-Azido-6-deoxy Intermediate Tosyl->Azido  NaN₃, DMF Final 6-Amino-6-deoxy-D-fructose Azido->Final  H₂, Pd/C

Fig. 1: A common synthetic pathway for 6-Amino-6-deoxy-D-fructose.

Comparative Spectroscopic Analysis

The true power of spectroscopic analysis lies in comparing the spectra of the product with its precursors. The following sections detail the expected changes at each step of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Key Transformations to Monitor:

  • From Protected Fructose to Tosyl Intermediate: The most significant change in the ¹H NMR spectrum is the downfield shift of the protons on C-6. The electron-withdrawing nature of the tosyl group deshields these protons. In the ¹³C NMR, the C-6 carbon also experiences a downfield shift. Aromatic signals corresponding to the tosyl group will also appear.

  • From Tosyl to Azido Intermediate: The introduction of the azide group at C-6 causes an upfield shift of the C-6 protons and carbon compared to the tosyl intermediate, as the azide group is less electron-withdrawing.

  • From Azido to Amino Product (6-ADF): The reduction of the azide to a primary amine leads to a further upfield shift of the C-6 protons and carbon. The appearance of a broad signal in the ¹H NMR spectrum, which disappears upon D₂O exchange, is characteristic of the -NH₂ protons.[5]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
D-Fructose Complex multiplet region ~3.5-4.2 ppmC-6: ~63 ppm
1,2:4,5-Di-O-isopropylidene Intermediate Isopropyl methyls (~1.3-1.5 ppm), C-6 H's (~3.7 ppm)C-6: ~61 ppm
6-O-Tosyl Intermediate C-6 H's shift downfield (~4.1-4.3 ppm), Aromatic H's (~7.4-7.8 ppm)C-6 shifts downfield (~70 ppm)
6-Azido-6-deoxy Intermediate C-6 H's shift upfield (~3.4-3.6 ppm)C-6 shifts upfield (~52 ppm)
6-Amino-6-deoxy-D-fructose C-6 H's shift further upfield (~2.8-3.0 ppm), N-H protons (broad, variable)C-6 shifts further upfield (~42 ppm)
Note: Exact chemical shifts can vary based on solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence or absence of specific functional groups.

Diagnostic Peaks:

  • Starting Material (Protected Fructose): A broad O-H stretch around 3500-3200 cm⁻¹ for the free C-6 hydroxyl.

  • Tosyl Intermediate: The O-H band disappears. Two strong characteristic peaks for the sulfonyl group (S=O) appear around 1360 cm⁻¹ and 1175 cm⁻¹.

  • Azido Intermediate: The tosyl peaks vanish. A very strong, sharp peak characteristic of the azide (N≡N) stretch appears around 2100 cm⁻¹.[4] This is a highly diagnostic and often unmistakable signal.

  • Final Product (6-ADF): The azide peak at ~2100 cm⁻¹ completely disappears. The appearance of two medium-intensity N-H stretching bands for the primary amine (-NH₂) in the 3400-3250 cm⁻¹ region confirms the reduction.[6][7] An N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹.[6]

CompoundKey FT-IR Absorption Bands (cm⁻¹)Functional Group
Protected Fructose ~3400 (broad)O-H (hydroxyl)
6-O-Tosyl Intermediate ~1360, ~1175S=O (sulfonyl)
6-Azido-6-deoxy Intermediate ~2100 (strong, sharp)N≡N (azide)
6-Amino-6-deoxy-D-fructose ~3400-3250 (two bands), ~1600N-H (primary amine)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the chemical transformation. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules, typically showing the protonated molecule [M+H]⁺.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
D-Fructose C₆H₁₂O₆180.16181.07
1,2:4,5-Di-O-isopropylidene Int. C₁₂H₂₀O₆260.28261.13
6-O-Tosyl Intermediate C₁₉H₂₆O₈S414.47415.14
6-Azido-6-deoxy Intermediate C₁₂H₁₉N₃O₅285.29286.14
6-Amino-6-deoxy-D-fructose C₆H₁₃NO₅179.17180.08

The step-wise change in molecular weight provides a clear and quantitative measure of synthetic success at each stage.

Experimental Protocols

To ensure reproducibility and accuracy, the following protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of an appropriate deuterated solvent (e.g., D₂O for the final unprotected product, CDCl₃ for protected intermediates).

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., TSP for D₂O, TMS for CDCl₃) for accurate chemical shift referencing.

  • Acquisition: Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.[9] A standard pulse program with a 30° flip angle and a relaxation delay of 2 seconds is typically sufficient.[9] For ¹³C NMR, a longer acquisition time with proton decoupling will be necessary.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve 5-10 mg in 0.6 mL solvent Standard Add Internal Standard (e.g., TSP) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire Spectrum (¹H, ¹³C, etc.) Tune->Acquire Process Process Data (FT, Phasing) Acquire->Process

Fig. 2: General workflow for NMR sample preparation and data acquisition.
FT-IR Sample Preparation
  • Solid Samples: For solid samples, the Attenuated Total Reflectance (ATR) method is often simplest. Place a small amount of the dry, solid sample directly on the ATR crystal.

  • Liquid/Solution Samples: Alternatively, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate, leaving a thin film.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or salt plate should be collected and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µM) in a suitable solvent system, often a mixture of water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ ion.

Conclusion

The transformation from D-fructose to 6-Amino-6-deoxy-D-fructose is accompanied by a series of distinct and predictable spectroscopic changes. A multi-technique approach provides the most robust confirmation of synthesis. The disappearance of the azide stretch in FT-IR, the appearance of N-H signals in both FT-IR and ¹H NMR, characteristic shifts in ¹H and ¹³C NMR, and the confirmation of the final molecular weight by MS collectively provide an unambiguous validation of the target molecule's identity. By carefully comparing the spectral data of each intermediate against the final product, researchers can proceed with confidence in their synthetic outcomes.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][5]

  • DeJongh, D. C., & Hanessian, S. (1965). Characterization of Amino Sugars by Mass Spectrometry. Journal of the American Chemical Society, 87(14), 3744–3748. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25018-67-1, 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22845704, D-Fructose, 6-azido-6-deoxy-. Retrieved from [Link][12]

  • Organic Syntheses. (2003). Synthesis of 1,2:4,5-di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Org. Synth., 80, 1. Retrieved from [Link][3]

  • Reusch, W. (n.d.). Infrared Spectroscopy Tutorial: Amines. Michigan State University Department of Chemistry. Retrieved from [Link][6]

  • Rudd, T. R., et al. (2011). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 346(18), 2915-2919. Retrieved from [Link][9]

  • Zhang, H., et al. (2014). Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. The Journal of Organic Chemistry, 79(22), 10958-10967. Retrieved from [Link][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-6-deoxy-D-fructose
Reactant of Route 2
Reactant of Route 2
6-Amino-6-deoxy-D-fructose
© Copyright 2026 BenchChem. All Rights Reserved.